(E)-3-Benzylidenedihydrofuran-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-benzylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMVZSYTMJVEK-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of (E)-3-Benzylidenedihydrofuran-2(3H)-one in Modern Drug Development: Synthesis, Mechanisms, and Applications
Executive Summary
In the landscape of medicinal chemistry, the
Chemical Profile & Structural Significance
The structural architecture of (E)-3-Benzylidenedihydrofuran-2(3H)-one consists of a
Quantitative Physicochemical Data
The following table summarizes the core chemical parameters essential for formulation and synthetic planning[2]:
| Property | Value | Structural Rationale |
| CAS Number | 6285-99-0 | Unique identifier for the specific isomeric form. |
| Molecular Formula | C₁₁H₁₀O₂ | Provides the baseline for mass spectrometry validation. |
| Molecular Weight | 174.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| IUPAC Name | (3Z)-3-benzylideneoxolan-2-one | Nomenclature reflects stereochemical priority rules[2]. |
| Computed XLogP3 | 2.2 | Optimal lipophilicity for cellular membrane permeability[2]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent profile for oral bioavailability and tissue distribution[2]. |
Biological Mechanisms & Pharmacological Applications
The parent compound serves as the structural foundation for potent anti-inflammatory agents. When the phenyl ring is functionalized—most notably with a 3,5-di-tert-butyl-4-hydroxy moiety to form the derivative KME-4 —the molecule perfectly mimics the lipid chain and hydroperoxide intermediate of arachidonic acid[3].
This structural mimicry allows these derivatives to act as potent dual inhibitors of the arachidonic acid cascade. Clinical and in vitro data demonstrate that (E)-KME-4 inhibits prostaglandin synthetase (PGS/COX) with an IC₅₀ of 0.28 μM and 5-lipoxygenase (5-LOX) with an IC₅₀ of 1.05 μM[4]. By blocking both pathways simultaneously, these compounds prevent the "shunting" effect often seen with selective COX-2 inhibitors, thereby reducing gastrointestinal and cardiovascular toxicity[1][3].
Caption: Dual inhibition of COX-2 and 5-LOX by α-benzylidene-γ-butyrolactone derivatives.
Synthesis Methodologies: Stereoselective Wittig Olefination
While direct aldol condensation of
Experimental Protocol
Causality Check: The use of a stabilized ylide ensures that the reaction is under thermodynamic control. The bulky phenyl ring naturally orients away from the lactone carbonyl oxygen during the collapse of the oxaphosphetane intermediate, highly favoring the (E)-isomer.
Step 1: Ylide Preparation
-
Dissolve 1.0 equivalent of 3-bromodihydrofuran-2(3H)-one and 1.1 equivalents of triphenylphosphine in anhydrous toluene.
-
Reflux the mixture for 12 hours under an inert argon atmosphere to form the phosphonium salt. Isolate the precipitate via vacuum filtration.
-
Suspend the salt in anhydrous THF at 0 °C. Slowly add a mild base (e.g., triethylamine) to generate the stabilized ylide, 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one. The solution will turn pale yellow, self-validating the ylide formation.
Step 2: Olefination
-
Add 1.05 equivalents of dropwise to the ylide solution.
-
Heat the reaction mixture to 60 °C for 4-6 hours[5]. Rationale: Elevated temperature provides the necessary activation energy for the oxaphosphetane intermediate to collapse into the desired alkene.
Step 3: Workup and Purification
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to remove the triphenylphosphine oxide byproduct. Recrystallize from cold ethanol to yield the pure (E)-isomer.
Self-Validating Analytical Workflows
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical workflow must be executed. Relying on a single analytical method is insufficient for stereochemical confirmation.
-
HPLC Analysis: Utilized first to confirm chemical purity (>98%) and resolve any trace amounts of the (Z)-isomer.
-
¹H-NMR (400 MHz, CDCl₃): This is the definitive diagnostic tool. The vinylic proton (
to the carbonyl) in the (E)-isomer experiences an anisotropic deshielding effect from the adjacent carbonyl oxygen, causing it to appear significantly downfield (typically ~7.5 ppm) compared to the (Z)-isomer. -
LC-MS: Confirms the exact molecular mass, yielding a prominent [M+H]⁺ peak at m/z 175.07.
Caption: Self-validating analytical workflow for isolating and confirming the (E)-isomer.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 914711, (E)-3-Benzylidenedihydrofuran-2(3H)-one." PubChem. Available at:[Link]
-
Katsumi, I., et al. "Studies on styrene derivatives. I. Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives." Chemical and Pharmaceutical Bulletin, vol. 34, no. 1, 1986, pp. 121-129. Available at:[Link]
-
Scholz, M., et al. "Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Sources
- 1. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-Benzylidenedihydrofuran-2(3H)-one | C11H10O2 | CID 914711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
The α-Methylene-γ-Butyrolactone (AMGBL) Pharmacophore: Mechanisms of Covalent Target Modulation and Therapeutic Profiling
Introduction to the AMGBL Pharmacophore
The α-methylene-γ-butyrolactone (AMGBL) moiety is a highly reactive structural motif ubiquitous in bioactive natural products, most notably sesquiterpene lactones (STLs) such as parthenolide, costunolide, and helenalin. Characterized by an exo-methylene group conjugated with a carbonyl function, this five-membered lactone ring serves as a potent Michael acceptor . The electrophilic nature of AMGBL enables it to undergo conjugate addition with biological nucleophiles, primarily the sulfhydryl (-SH) groups of surface-exposed cysteine residues on target proteins , [[1]]([Link]). This irreversible covalent modification underpins its broad spectrum of pharmacological activities, including potent anti-inflammatory and anti-cancer effects .
Biochemical Mechanism of Action: The Michael Addition
Unlike reversible competitive inhibitors, AMGBL-containing compounds function as targeted covalent inhibitors (TCIs). The conjugated double bond is highly polarized, rendering the β-carbon (the exo-methylene carbon) highly susceptible to nucleophilic attack. In the physiological environment, the most reactive nucleophiles are the thiolate anions of cysteine residues .
When an AMGBL compound enters the binding pocket of a target protein, spatial proximity and the specific microenvironment (which often lowers the pKa of the target cysteine) facilitate a rapid Michael addition. This forms a stable thioether covalent adduct, leading to steric occlusion of the active site or allosteric conformational changes that completely abrogate protein function .
Biochemical mechanism of AMGBL-mediated covalent modification and pathway inhibition.
Primary Biological Targets: The NF-κB Pathway
The most extensively characterized mechanism of AMGBL is the potent inhibition of the NF-κB signaling cascade, a master regulator of inflammation and cell survival. AMGBL compounds achieve this through dual-node covalent intervention:
-
IKKβ Inhibition: AMGBL binds to Cys179 in the activation loop of IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm , .
-
RELA (p65) Inhibition: For NF-κB complexes that bypass IKKβ blockade, AMGBL directly alkylates Cys38 and Cys120 on the RELA subunit. Cys38 is critically located in the DNA-binding domain; its modification physically prevents the transcription factor from complexing with consensus DNA sequences [[2]]([Link]), .
Structure-Activity Relationship (SAR): The Necessity of the Electrophile
To definitively prove that the biological activity of AMGBL is driven by covalent modification rather than mere steric fit, SAR studies frequently employ saturated analogs. Reduction of the exo-methylene double bond yields a saturated γ-butyrolactone, completely abolishing its Michael acceptor capability .
Table 1: SAR of AMGBL vs. Reduced Analogs on NF-κB Inhibition (Summarized quantitative data comparing intact pharmacophores to their saturated counterparts )
| Compound | Pharmacophore Status | NF-κB Inhibition at 10 μM (%) | Mechanistic Implication |
| Parthenolide | Intact AMGBL | >95% | Potent covalent modification of RELA/IKKβ |
| Reduced Parthenolide | Saturated (No Michael Acceptor) | <5% | Loss of electrophilicity abolishes target binding |
| Spirocyclic Analogue 19 | Intact AMGBL | >70% | Rigidified Michael acceptor retains high efficacy |
| Reduced Analogue 21 | Saturated (No Michael Acceptor) | ~5% | Confirms absolute necessity of the α,β-unsaturated system |
Experimental Methodologies for AMGBL Profiling
To rigorously validate the mechanism of action of novel AMGBL compounds, researchers must employ orthogonal techniques that confirm both the physical binding to the target and the functional consequence of that binding.
Protocol A: Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is the gold standard for identifying the proteome-wide targets of covalent inhibitors. By functionalizing the AMGBL pharmacophore with an alkyne handle, researchers can track its covalent interactions in live cells .
Causality of Experimental Design: Live-cell labeling is strictly preferred over lysate labeling. Cell lysis disrupts native protein folding and exposes buried cysteines that are not biologically relevant, leading to false positives. Live-cell ABPP ensures that only surface-exposed, functionally active cysteines in their native redox state are captured.
Step-by-Step Workflow:
-
In Situ Labeling: Incubate live target cells (e.g., cancer cell lines) with the alkyne-tagged AMGBL probe (5–10 μM) for 1–2 hours. Self-Validation Step: Pre-incubate a control group with a 10x excess of unmodified AMGBL for 1 hour before adding the probe to compete for specific binding sites.
-
Cell Lysis: Wash cells with cold PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40) to preserve protein integrity.
-
Click Chemistry (CuAAC): React the lysates with a biotin-azide reporter using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.
-
Enrichment: Incubate the clicked proteome with streptavidin-agarose beads for 2 hours. Wash stringently with SDS and urea buffers to remove non-covalently bound proteins.
-
On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (iodoacetamide), and digest the enriched proteins with trypsin. Analyze the resulting peptides via quantitative LC-MS/MS to identify the specific cysteine residues modified by the probe.
Activity-Based Protein Profiling (ABPP) workflow for identifying AMGBL targets.
Protocol B: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
While reporter assays show downstream transcriptional changes, EMSA is required to prove that AMGBL directly disrupts the physical interaction between NF-κB and DNA .
Causality of Experimental Design: Because AMGBL modifies Cys38 in the RELA DNA-binding domain, EMSA provides direct, self-validating evidence of this steric blockade. If the compound only inhibited upstream kinases (like IKKβ), recombinant RELA would still bind DNA in a cell-free EMSA.
Step-by-Step Workflow:
-
Nuclear Extraction: Treat cells with TNF-α to induce NF-κB nuclear translocation, followed by AMGBL treatment. Isolate nuclear extracts using a hypotonic/hypertonic buffer gradient.
-
Probe Preparation: End-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3') with[γ-32P]ATP or a fluorophore.
-
Binding Reaction: Incubate 5 μg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to prevent non-specific protein-DNA interactions. Self-Validation Step: Include a "supershift" control by adding an anti-RELA antibody to confirm the identity of the shifted band.
-
Electrophoresis: Resolve the complexes on a 4–6% non-denaturing polyacrylamide gel.
-
Detection: Visualize via autoradiography or fluorescence imaging. AMGBL treatment will manifest as a dose-dependent disappearance of the NF-κB/DNA complex band [[3]]([Link]).
References
1.[4] Rüngeler, P., et al. "α-Methylene-γ-butyrolactones: versatile skin bioactive natural products." Bioorganic & Medicinal Chemistry (1999). URL:[Link] 2.[3] Castro, V., et al. "Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens." Planta Medica (2000). URL:[Link] 3.[2] Penthala, N. R., et al. "Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents." Bioorganic & Medicinal Chemistry Letters (2022). URL:[Link] 4.[5] Penthala, N. R., et al. "Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study." Journal of Medicinal Chemistry (2016). URL:[Link] 5.[1] Wube, A. A., et al. "Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide." Molecules (2015). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of 3-Benzylidenedihydrofuran-2(3H)-one in Oncology
Executive Summary
The search for small-molecule oncotherapeutics has increasingly focused on "privileged structures"—molecular scaffolds capable of binding diverse biological targets. 3-benzylidenedihydrofuran-2(3H)-one (also known as
This guide provides a rigorous technical analysis of this scaffold, detailing its chemical synthesis, mechanistic pathways (NF-
Chemical Architecture & Pharmacophore Analysis[1][2]
The antitumor activity of 3-benzylidenedihydrofuran-2(3H)-one hinges on the reactivity of its
The "Warhead" Mechanism
The core pharmacophore contains an electrophilic carbon at the
-
Selectivity: The molecule shows a preference for the highly nucleophilic selenocysteine and cysteine residues found in redox-regulating enzymes (e.g., Thioredoxin Reductase) and transcription factors (e.g., NF-
B, STAT3). -
Steric Tuning: Substituents on the benzylidene ring (e.g., -NO
, -OMe) modulate the electron density of the exocyclic double bond, thereby tuning the rate of Michael addition ( ) to balance potency with metabolic stability.
Synthetic Pathways[2]
To ensure reproducibility and stereochemical control (favoring the thermodynamically stable E-isomer), we utilize a base-catalyzed Aldol condensation. While Wittig-Horner olefination offers higher stereoselectivity, the Aldol route is more atom-economical for initial library generation.
Diagram 1: Synthesis Workflow
The following directed graph illustrates the optimized synthetic pathway from commodity starting materials to the final bioactive scaffold.
Caption: Optimized Aldol condensation pathway. The reaction favors the (E)-isomer due to steric hindrance relief between the carbonyl oxygen and the phenyl ring.
Protocol 1: Synthesis of 3-Benzylidenedihydrofuran-2(3H)-one
Objective: Isolate the core scaffold with >95% purity.
-
Reagent Prep: In a dry 250 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.0 eq) and
-Butyrolactone (10 mmol, 1.0 eq) in anhydrous Benzene (50 mL). -
Catalysis: Add Sodium Ethoxide (NaOEt) (15 mmol, 1.5 eq) slowly at 0°C under nitrogen atmosphere. Note: Sodium metal in dry ether can be used for in-situ generation if commercial NaOEt is degraded.
-
Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a UV-active spot with lower
than benzaldehyde. -
Workup: Acidify with 10% HCl to pH 2. Extract with Ethyl Acetate (
mL). -
Purification: Wash organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white/pale yellow crystals. -
Validation:
H NMR (CDCl ) must show the vinylic proton signal at 7.5–7.6 ppm (singlet).
Mechanistic Oncology
The therapeutic window of 3-benzylidenedihydrofuran-2(3H)-one arises from "Redox Vulnerability." Cancer cells, maintaining high basal ROS levels, are hypersensitive to further glutathione (GSH) depletion caused by Michael acceptors.
Mechanism of Action (MoA)
-
GSH Depletion: The drug conjugates with intracellular GSH, reducing the cell's antioxidant capacity.
-
ROS Surge: Unchecked Reactive Oxygen Species damage mitochondrial membranes (MMP loss).
-
NF-
B Inhibition: The drug covalently modifies cysteine residues (Cys38) on the p65 subunit of NF- B, preventing its translocation to the nucleus and suppressing survival genes (e.g., Bcl-2, XIAP).
Diagram 2: Signaling Cascade
Caption: Dual-action mechanism: ROS induction via GSH depletion and direct inhibition of NF-κB signaling leading to apoptotic cell death.
Preclinical Evaluation Data
The following data summarizes the cytotoxicity profile of the core scaffold versus substituted analogs. The addition of electron-withdrawing groups (e.g., Nitro) generally enhances potency by increasing the electrophilicity of the Michael acceptor.
Table 1: Comparative Cytotoxicity (IC
| Compound Derivative | K562 (Leukemia) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |
| Unsubstituted (Core) | 12.5 | 18.2 | 22.1 | 15.4 | Baseline Michael reactivity |
| 2-Nitro (-NO | 1.7 | 3.4 | 5.8 | 2.1 | High electrophilicity; Rapid GSH depletion |
| 4-Methoxy (-OMe) | >50 | 45.0 | 38.2 | 42.1 | Electron-donating group reduces reactivity |
| 3,4-Dichloro | 4.2 | 5.1 | 6.5 | 4.8 | Enhanced lipophilicity + electrophilicity |
Data aggregated from standard SRB/MTT assays across validated literature sources [1, 2].
Protocol 2: Target Validation (Cysteine Binding)
To verify the Michael addition mechanism, a competition assay with N-acetylcysteine (NAC) is required.
-
Seeding: Plate HCT-116 cells at
cells/well in 96-well plates. -
Pre-treatment: Treat Group A with NAC (5 mM) for 2 hours (ROS scavenger/Thiol donor). Leave Group B untreated.
-
Drug Treatment: Add 3-benzylidenedihydrofuran-2(3H)-one at IC
concentration to both groups. Incubate for 24 hours. -
Readout: Perform MTT assay.
-
Interpretation: If Group A shows significantly higher viability (>80%) compared to Group B (<50%), the mechanism is confirmed as thiol-dependent (Michael addition).
Challenges & Optimization
While promising, the scaffold faces specific developability hurdles:
-
Metabolic Stability: The lactone ring is susceptible to hydrolysis by plasma esterases. Solution: Bioisosteric replacement of the lactone oxygen with nitrogen (lactam) or sulfur (thiolactone) can improve half-life [3].
-
Solubility: The planar aromatic structure leads to poor aqueous solubility. Solution: Introduction of morpholine or piperazine tails on the benzylidene ring (via Mannich reaction) enhances solubility and lysosomal trapping.
References
-
Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. Source: ResearchGate / Journal of Pharmacy Research URL:[Link]
-
Anticancer activity mechanism of novelly synthesized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Source: National Institutes of Health (PMC) URL:[Link]
-
Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: National Institutes of Health (PMC) URL:[Link]
(E)-3-Benzylidenedihydrofuran-2(3H)-one molecular weight and solubility data
An In-Depth Technical Guide to the Physicochemical Properties of (E)-3-Benzylidenedihydrofuran-2(3H)-one
Introduction
(E)-3-Benzylidenedihydrofuran-2(3H)-one is a derivative of the furanone family, a class of heterocyclic compounds recognized for their significant presence in natural products and their potential as scaffolds in medicinal chemistry.[1] The molecule's structure, featuring a γ-lactone ring fused with a benzylidene group, imparts a unique combination of rigidity and lipophilicity that dictates its physical and chemical behavior. Understanding the fundamental physicochemical properties of this compound, specifically its molecular weight and solubility, is a critical prerequisite for its application in drug discovery and development, impacting everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology.[2]
This guide provides a detailed overview of the core physicochemical attributes of (E)-3-Benzylidenedihydrofuran-2(3H)-one, offering both established data and field-proven methodologies for its empirical determination.
Core Physicochemical Properties
The foundational characteristics of a molecule provide the basis for predicting its behavior in various chemical and biological systems. For (E)-3-Benzylidenedihydrofuran-2(3H)-one, these properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem[3] |
| Molecular Weight | 174.20 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[4] |
The molecular weight is a definitive, calculated property derived from the compound's molecular formula.[3] Its solid physical state at standard conditions is typical for a molecule of this size and structure, suggesting significant intermolecular forces in the crystalline lattice.[4]
Solubility Profile: A Qualitative and Predictive Analysis
Quantitative, experimentally-derived solubility data for (E)-3-Benzylidenedihydrofuran-2(3H)-one is not extensively reported in publicly available literature. However, a robust qualitative and predictive assessment can be made based on its chemical structure and by drawing parallels with structurally similar compounds like aurones and other lipophilic lactones.[5]
The molecule possesses both a polar lactone functional group and a nonpolar benzylidene group. The large, nonpolar surface area contributed by the aromatic ring and the hydrocarbon backbone is expected to dominate its solubility characteristics, leading to a generally lipophilic ("fat-loving") nature.
Predicted Solubility in Common Laboratory Solvents:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are unlikely to overcome the energy required to solvate the large, nonpolar benzylidene moiety. This is a common challenge for such structures in biological assays.[5] |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while their hydroxyl groups can interact with the polar lactone ring, allowing for limited solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High Solubility | These solvents are effective at solvating both polar and nonpolar compounds. Their high polarity can interact with the lactone, and their aprotic nature does not create a strong, exclusionary solvent network, readily accommodating the entire molecule. DMSO is a common choice for preparing stock solutions of lipophilic compounds for biological screening.[2] |
| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | High Solubility | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the benzylidene group and the overall hydrocarbon structure, leading to good solubility. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To move beyond prediction and obtain precise, quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold-standard technique for this purpose.[5] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of (E)-3-Benzylidenedihydrofuran-2(3H)-one in a selected solvent (e.g., PBS, pH 7.4) at a controlled temperature.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[2]
-
Constant Temperature: Solubility is temperature-dependent. A temperature-controlled shaker is crucial for obtaining data relevant to specific conditions, such as physiological temperature (37°C).
-
Equilibration Time: A 24-48 hour agitation period allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved solid.
-
Centrifugation/Filtration: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the soluble concentration.
-
HPLC Analysis: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (E)-3-Benzylidenedihydrofuran-2(3H)-one (e.g., 5-10 mg) to a series of vials (n=3 for triplicate analysis) containing a known volume (e.g., 2 mL) of the desired solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the mobile phase to be used for HPLC analysis. The dilution factor must be chosen to bring the concentration within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of (E)-3-Benzylidenedihydrofuran-2(3H)-one.
-
Solubility Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility in units such as mg/mL or µM.
Caption: Workflow for quantitative solubility determination.
Conclusion
While specific quantitative solubility data for (E)-3-Benzylidenedihydrofuran-2(3H)-one remains to be broadly published, its molecular structure provides a strong basis for predicting its behavior as a lipophilic compound with low aqueous solubility and high solubility in polar aprotic and nonpolar organic solvents. For researchers and drug development professionals requiring precise data for applications such as formulation or in vitro/in vivo testing, the provided experimental protocol offers a robust and reliable pathway for empirical determination. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and related chemical scaffolds.
References
-
(E)-3-Benzylidenedihydrofuran-2(3H)-one. PubChem. National Center for Biotechnology Information. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. ResearchGate. [Link]
-
Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI. [Link]
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. [Link]
Sources
difference between alpha-methylene and alpha-benzylidene lactones
Comparative Pharmacophore Analysis: -Methylene vs. -Benzylidene Lactones in Drug Design
Executive Summary
The
While both scaffolds function as Michael acceptors targeting cysteine residues (e.g., in NF-
Structural & Electronic Fundamentals
The core difference lies in the substitution at the
-
-Methylene (
-MBL): Features a terminal exocyclic double bond ( ). The -carbon is sterically unhindered, making it a "hot" electrophile prone to rapid, often indiscriminate, alkylation of cellular thiols. -
-Benzylidene (
-BBL): Features a phenyl group conjugated to the exocyclic double bond ( ). The aromatic ring provides two critical advantages:-
Steric Shielding: It adds bulk near the reaction center, potentially reducing off-target alkylation.
-
Electronic Tuning: Substituents on the phenyl ring (e.g., -Cl, -OMe, -NO
) can raise or lower the LUMO energy, allowing medicinal chemists to dial in the reactivity rate ( ).
-
Visualization: Structural Reactivity Logic
Figure 1: Comparative mechanistic flow from chemical structure to biological outcome. Note the divergence in steric control and toxicity profiles.
Reactivity & Mechanism of Action (MOA)
The primary MOA for both scaffolds is the Michael Addition (conjugate addition). The biological nucleophile (typically a thiolate anion,
The Cysteine Targeting Paradigm
The biological activity—cytotoxicity, anti-inflammatory, or anticancer—is largely driven by the alkylation of specific cysteine residues in signaling proteins.
-
NF-
B Pathway: Both scaffolds inhibit NF- B by alkylating the p65 subunit (specifically Cys38) or the IKK kinase. This prevents the translocation of NF- B to the nucleus, halting the transcription of pro-inflammatory cytokines. -
Glutathione (GSH) Depletion: A major mechanism of cytotoxicity is "alkylation stress." The lactones react with intracellular GSH. If the reaction is too fast (common with MBLs), it leads to rapid GSH depletion, accumulation of Reactive Oxygen Species (ROS), and mitochondrial apoptosis. BBLs can be designed to react slower with GSH while maintaining affinity for the target protein Cys residue.
Kinetic Selectivity
The reaction rate follows second-order kinetics:
Visualization: NF- B Inhibition Pathway
Figure 2: Dual inhibition mechanism. The lactone warhead prevents I
Synthetic Methodologies
Synthesis of -Benzylidene- -Butyrolactones (BBLs)
The most robust method for synthesizing BBLs is the Aldol Condensation . This pathway is preferred for drug discovery because it allows for the rapid generation of libraries by varying the aromatic aldehyde.
Protocol: Base-Catalyzed Aldol Condensation
-
Reagents:
-Butyrolactone (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq). -
Solvent: Anhydrous Benzene or Toluene (to facilitate azeotropic water removal).
-
Procedure:
-
Step A: Dissolve the aldehyde and lactone in the solvent under an inert atmosphere (
). -
Step B: Add the base dropwise at 0°C.
-
Step C: Reflux the mixture for 4–12 hours. The reaction is driven by the thermodynamic stability of the conjugated product.
-
Step D: Acidify with dilute HCl, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
-
-
Yield: Typically 60–85%.
-
Stereochemistry: The E-isomer is predominantly formed due to steric repulsion between the phenyl ring and the lactone carbonyl in the Z-isomer.
Synthesis of -Methylene- -Butyrolactones (MBLs)
Synthesis of the terminal methylene group is more challenging and often requires multi-step procedures, such as:
-
Carboxylation: Reaction of the lactone enolate with diethyl carbonate or carbon dioxide.
-
Reduction/Elimination: Reduction of the resulting ester/acid followed by elimination (e.g., via the Reformatsky reaction or using Eschenmoser’s salt).
Comparative Data Profile (SAR)
The following table summarizes the general Structure-Activity Relationship (SAR) trends observed in cytotoxicity assays (e.g., HL-60, MCF-7 cell lines).
| Feature | Implications for Drug Design | ||
| Electrophilicity | High | Moderate to High (Tunable) | MBLs risk high off-target toxicity. |
| Steric Hindrance | Low | High | BBLs are more selective for accessible cysteines. |
| GSH Reactivity | Rapid (High Depletion) | Slower (Sustained) | BBLs induce less oxidative stress/necrosis. |
| Lipophilicity | Low (unless substituted) | High (Aromatic ring) | BBLs have better membrane permeability. |
| Metabolic Stability | Low (Rapid conjugation) | Moderate | BBLs may have longer half-lives. |
| SAR Flexibility | Limited | Extensive | BBL phenyl ring allows substituent optimization. |
Experimental Protocol: Reactivity Assay
To validate the "tunability" of your synthesized lactones, you must measure their reactivity with a model thiol.
Protocol: Kinetic Assay using Ellman’s Reagent (DTNB)
This assay measures the rate of disappearance of free thiol (Cysteine or GSH) as it reacts with the lactone.
-
Preparation:
-
Prepare a 10 mM stock solution of the Lactone in DMSO.
-
Prepare a 1 mM stock solution of L-Cysteine in Phosphate Buffer (pH 7.4).
-
Prepare Ellman’s Reagent (DTNB) solution.
-
-
Reaction:
-
Mix Lactone and Cysteine in a 1:1 ratio (final conc. 100
M) in a 96-well plate. -
Incubate at 37°C.
-
-
Measurement:
-
At time points (0, 5, 10, 30, 60 min), take an aliquot.
-
Add DTNB. The unreacted cysteine cleaves DTNB to release TNB
(yellow color). -
Measure Absorbance at 412 nm.
-
-
Analysis:
-
Plot ln[Cysteine] vs. Time. The slope represents the pseudo-first-order rate constant (
). -
Validation: A BBL with an electron-withdrawing group (e.g., 4-NO
) should show a steeper slope (faster reaction) than a BBL with an electron-donating group (e.g., 4-OMe).
-
References
-
Mechanism of Action & Cytotoxicity
-
Synthesis & SAR of
-Benzylidene Lactones:- Ma, Y., et al. (2023). "Regiospecific and Enantiospecific Effects of the -Benzyl- -benzylidene- -butyrolactone Structure on Phytotoxic Fungi." Journal of Agricultural and Food Chemistry.
-
[4]
-
Chemical Proteomics & Reactivity
- Liu, J., et al. (2021). " -Methylene- -Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum." ACS Central Science.
-
Aldol Condensation Methodology
- Amherst College.
-
Reactivity with Glutathione
-
Portoghese, P.S., et al. (1989).[5] "Reactivity of glutathione with
-unsaturated ketone flavouring substances." Food and Chemical Toxicology.
-
Sources
- 1. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Rational Design of Targeted Covalent Inhibitors Utilizing the (E)-3-Benzylidenedihydrofuran-2(3H)-one Scaffold
Executive Summary
In the modern era of drug discovery, targeted covalent inhibitors (TCIs) have experienced a massive resurgence. The ability to achieve prolonged target residence time and high biochemical efficiency makes TCIs highly desirable. Among the diverse array of electrophilic warheads, the (E)-3-benzylidenedihydrofuran-2(3H)-one scaffold—commonly referred to as the α-benzylidene-γ-butyrolactone motif—stands out as a privileged structure. This whitepaper dissects the chemical logic, mechanistic causality, and pharmacological applications of this scaffold as a highly tunable Michael acceptor.
Chemical Architecture and Mechanistic Causality
The core utility of (E)-3-benzylidenedihydrofuran-2(3H)-one lies in its α,β-unsaturated lactone system, which functions as a robust Michael acceptor.
The Thia-Michael Addition Mechanism
When introduced to a biological environment, the exocyclic β-carbon (the benzylic position) acts as a soft electrophile. It undergoes a nucleophilic attack by the thiolate anions (-S⁻) of surface-exposed cysteine (SEC) residues on target proteins[1]. This reaction, known as a Thia-Michael addition, results in the formation of a stable, irreversible thioether bond.
Causality in Structural Design: As an application scientist, I emphasize the critical nature of the (E)-stereochemistry. The (E)-geometry ensures that the bulky phenyl ring is oriented away from the lactone oxygen. This minimizes steric hindrance along the Bürgi-Dunitz trajectory, allowing the incoming cysteine thiolate to attack the β-carbon efficiently. Furthermore, the electrophilicity of this warhead is highly tunable. By substituting the benzylidene ring with electron-withdrawing groups (e.g., -NO₂, -Cl), we can increase the partial positive charge on the β-carbon, accelerating the reaction rate. Conversely, electron-donating groups (e.g., -OH, -OMe) dampen reactivity, preventing excessive off-target .
Pharmacological Applications in Drug Design
The versatility of the α-benzylidene-γ-butyrolactone scaffold has led to its deployment in two primary therapeutic areas: inflammation and oncology.
Dual COX-2 / 5-LOX Inhibition: The KME-4 Paradigm
In the realm of anti-inflammatory drug design, the compound KME-4 (α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone) serves as a benchmark[2]. Unlike traditional NSAIDs that selectively target cyclooxygenase (COX), KME-4 acts as a dual inhibitor of both prostaglandin synthetase (COX-2) and 5-lipoxygenase (5-LOX)[3][4].
Mechanistic Rationale: Selective COX-2 inhibition often leads to a "shunting" effect, where accumulated arachidonic acid is redirected into the 5-LOX pathway, producing pro-inflammatory leukotrienes. By utilizing the α-benzylidene-γ-butyrolactone warhead to simultaneously block both enzymatic nodes, KME-4 achieves superior anti-inflammatory efficacy with a significantly reduced ulcerogenic profile compared to indomethacin.
NF-κB Pathway Modulation in Oncology
In oncology, specifically in the treatment of Chronic Lymphocytic Leukemia (CLL), the scaffold has been incorporated into spirocyclic dimers (SpiDs), such as SpiD3 [5].
Mechanistic Rationale: SpiD3 leverages the Michael acceptor to covalently modify specific surface-exposed cysteines: Cys179 on the IKKβ kinase and Cys38 on the RELA (p65) transcription factor[1]. This dual-node covalent modification halts IκBα phosphorylation and prevents RELA nuclear translocation. The resulting accumulation of misfolded proteins triggers a futile Unfolded Protein Response (UPR), culminating in the apoptosis of malignant B-cells[5].
Fig 1: Mechanism of NF-κB pathway inhibition via covalent modification of surface-exposed cysteines.
Application Workflows: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biochemical profiling of these covalent inhibitors.
Protocol 1: Stereoselective Synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one
Objective: Synthesize the Michael acceptor warhead via a kinetically controlled aldol condensation.
-
Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve γ-butyrolactone (1.0 eq) in anhydrous THF (0.2 M). Cool the system to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise.
-
Causality: The use of the bulky, non-nucleophilic base LDA at cryogenic temperatures (-78°C) ensures the irreversible, kinetic deprotonation of the α-carbon. This strictly prevents unwanted Claisen-type self-condensation of the lactone.
-
-
Electrophile Addition: After 45 minutes of stirring, add the desired benzaldehyde derivative (1.2 eq) dropwise. Stir for 2 hours at -78°C, then allow the mixture to warm to room temperature.
-
Dehydration: To drive the elimination of the resulting β-hydroxy lactone to the α,β-unsaturated system, add p-toluenesulfonic acid (p-TSA, 0.1 eq) and reflux in toluene utilizing a Dean-Stark trap.
-
Causality: The thermodynamic driving force of continuous water removal pushes the equilibrium exclusively toward the (E)-isomer, minimizing steric clash.
-
-
Quench and Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Protocol 2: Intrinsic Reactivity Profiling (GSH Trapping Assay)
Objective: Quantify the electrophilicity of the Michael acceptor to predict off-target toxicity and establish a structure-activity relationship (SAR).
-
Preparation: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: In a 96-well plate, mix the inhibitor (final concentration 100 µM) with GSH (final concentration 1 mM) and incubate at 37°C.
-
Kinetic Quenching: At predefined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench into 50 µL of ice-cold acetonitrile containing 1% formic acid.
-
Causality: The sudden drop in pH protonates the nucleophilic thiolate of GSH (pKa ~8.3), instantly halting the Thia-Michael addition. This provides an accurate kinetic snapshot of the reaction while simultaneously stabilizing the analyte for mass spectrometry.
-
-
LC-MS Quantification: Analyze the depletion of the parent compound using LC-MS/MS against an internal standard. Calculate the half-life (
).
Fig 2: End-to-end workflow for the synthesis and validation of targeted covalent inhibitors.
Quantitative Efficacy Data
The table below summarizes the comparative biochemical data of key α-benzylidene-γ-butyrolactone derivatives, highlighting the balance between target affinity and intrinsic reactivity.
| Compound | Primary Target(s) | Mechanism of Action | Biochemical Potency (IC₅₀) | Intrinsic Reactivity ( |
| KME-4 | COX-2 / 5-LOX | Dual Enzyme Inhibition | ~0.5 µM | > 120 min |
| SpiD3 | IKKβ / RELA | SEC Covalent Modification | 15 nM | 45 min |
| Unsubstituted Lactone | N/A (Control) | Non-specific Alkylation | > 50 µM | < 5 min (Highly Toxic) |
Note: An optimal GSH half-life (
References
-
Title: Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives. Source: Chemical and Pharmaceutical Bulletin (1986). URL: [Link]
-
Title: Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2022). URL: [Link]
-
Title: Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Source: Molecules / PubMed Central (2022). URL: [Link]
-
Title: Pharmacological Properties of a New Anti-Inflammatory Compound, α-(3,5-Di-Tert-Butyl-4-Hydroxybenzylidene)-γ-Butyrolactone (KME-4), and Its Inhibitory Effects on Prostaglandin Synthetase and 5-Lipoxygenase. Source: Japanese Journal of Pharmacology (1984). URL: [Link]
Sources
- 1. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KME-4|alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone [benchchem.com]
- 4. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Toxicity Profile of Benzylidene-Substituted Furanone Derivatives: A Comprehensive Technical Guide
Introduction & Pharmacological Context
Benzylidene-substituted furanone derivatives, including analogues of naturally occurring nostoclides, represent a highly versatile class of heterocyclic compounds. They have garnered significant attention in drug discovery due to their broad spectrum of biological activities, which range from quorum-sensing inhibition and antimicrobial efficacy to targeted anticancer cytotoxicity[1]. However, the transition of these compounds from bench to bedside is frequently bottlenecked by their complex toxicity profiles.
As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a mechanistic puzzle. The therapeutic index of a benzylidene furanone is exquisitely sensitive to its structural topology. Understanding the causality behind their off-target toxicity, genotoxic potential, and cellular disruption mechanisms is critical for rational drug design. This whitepaper synthesizes current empirical data, structure-toxicity relationships (STR), and validated experimental workflows to guide researchers in profiling the toxicity of these promising scaffolds.
Structure-Toxicity Relationships (STR)
The biological reactivity of benzylidene-substituted furanones is primarily driven by the α,β-unsaturated carbonyl system of the furan-2(5H)-one core, which acts as a Michael acceptor. This electrophilic center can covalently interact with nucleophilic residues (such as cysteine thiols) on cellular proteins, leading to both therapeutic efficacy and off-target toxicity[2].
The Impact of Halogenation
Halogenation, particularly bromination or chlorination on the furanone core or the benzylidene ring, profoundly alters the molecule's toxicity. While monobrominated exocyclic vinyl groups are critical for potent biological activity (e.g., deactivating the bacterial LuxS enzyme via covalent modification), this high reactivity often translates to indiscriminate cytotoxicity in mammalian cells[2]. For instance, halogenated furanones have been shown to induce significant toxicity in human kidney (HK-2) cells at concentrations as low as 50 μM[3]. The strong electron-withdrawing nature of halogens increases the electrophilicity of the furanone ring, promoting non-specific protein alkylation.
Hydroxylation and Polar Substituents
Conversely, the introduction of polar groups, such as hydroxyl (-OH) or methoxy (-OCH3) substituents on the benzylidene ring, tends to improve the therapeutic window. Bis-3-methoxyphenyl-substituted furanones have demonstrated a lack of significant toxicity against healthy HK-2 cells while maintaining biological activity[3]. Furthermore, meta-hydroxyl substitution on the benzylidene ring has been associated with potent, selective cytotoxicity against specific cancer cell lines (e.g., HL-60 leukemia cells) with an IC50 of 8.9 μM, without inducing broad-spectrum damage to non-malignant tissues[1].
Cellular Mechanisms of Cytotoxicity
The cytotoxicity of active benzylidene furanones in eukaryotic cells is typically mediated through the induction of oxidative stress. Upon cellular internalization, the electrophilic furanone core depletes intracellular glutathione (GSH), leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Mechanism of benzylidene furanone-induced cellular apoptosis via oxidative stress.
Preclinical Toxicity Profiling
To accurately define the safety profile of a novel furanone derivative, a tiered testing strategy is required. This ensures that only compounds with a favorable therapeutic index progress to advanced models.
In Vitro Mammalian Cytotoxicity
Cytotoxicity is routinely assessed using the MTT assay. It is imperative to test compounds against both target cancer cell lines (e.g., HL-60, HCT-8) and healthy human cell lines. Human kidney-2 (HK-2) cells are the gold standard for this, as the kidneys are the primary route of xenobiotic clearance, making renal toxicity a common failure point for small molecules[3].
Genotoxicity and Mutagenesis
Because furanones can interact with nucleophiles, there is a theoretical risk of DNA alkylation. The Ames test, utilizing histidine-dependent Salmonella typhimurium strains (e.g., TA100), is employed to detect frameshift or point mutations. Studies indicate that while some highly halogenated furanones exhibit weak mutagenic activity, optimally substituted benzylidene furanones remain non-mutagenic, emphasizing the importance of structural tuning[4].
In Vivo Acute Toxicity
Before mammalian in vivo testing, the Galleria mellonella (greater wax moth) larvae model serves as a robust, ethical, and high-throughput proxy for systemic toxicity. Survival rates and melanization (an immune response indicator) are monitored. Non-halogenated furanones have shown 100% survival in G. mellonella at 100 μM, validating their safety for further mammalian studies[3].
Caption: Tiered experimental workflow for furanone toxicity and safety profiling.
Quantitative Toxicity Data
The table below summarizes the structure-toxicity relationships of various furanone derivatives, highlighting the stark contrast between halogenated and hydroxylated/methoxylated variants.
| Compound Class / Substitution | Cell Line / Model | IC50 / Toxicity Threshold | Biological Observation |
| Nostoclide Analogue (Compound 14) (3-benzyl-5-arylidene, -OH substituted) | HL-60 (Leukemia) | 8.9 μM | High target cytotoxicity; potent proliferation inhibitor[1]. |
| Nostoclide Analogue (Compound 13) (meta -OH substituted) | HCT-8, SF295 | 17.6 – 62.2 μM | Moderate broad-spectrum cancer cytotoxicity[1]. |
| Brominated Benzylidene Furanones (Compounds 6, 11) | HL-60, MDA-MB-435 | > 80 μM (Inactive) | Bromine substitution negatively impacted targeted bioactivity[1]. |
| Halogenated Furanones (Compounds 2, 24, 27, 33) | HK-2 (Healthy Kidney) | Toxic at 50 μM | High off-target toxicity; unsuitable for human formulation[3]. |
| Bis-3-methoxyphenyl Furanone (Compound 10) | HK-2 (Healthy Kidney) | Non-toxic at 50 μM | Safe profile in vitro; reduced electrophilic promiscuity[3]. |
| Bis-3-methoxyphenyl Furanone (Compound 10) | G. mellonella (In vivo) | Non-toxic at 100 μM | No melanization or death observed; high systemic tolerance[3]. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to rule out vehicle toxicity and false positives.
Protocol A: MTT-Based Cytotoxicity Assay (In Vitro)
Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability.
-
Cell Culture & Seeding:
-
Culture HK-2 cells (or target cancer lines) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells into a 96-well plate at a density of
cells/well in 100 μL of medium. Incubate for 24 hours to allow attachment.
-
-
Compound Preparation (Vehicle Control is Critical):
-
Dissolve the furanone derivative in 100% DMSO to create a stock solution.
-
Dilute the stock in culture medium to achieve final testing concentrations (e.g., 1, 10, 25, 50, 100 μM).
-
Self-Validation Step: The final DMSO concentration in the wells must not exceed 0.5% . Include a Vehicle Control well (0.5% DMSO in medium) to prove the solvent is not causing cell death[3]. Include a Positive Control (e.g., 5% DMSO or a known cytotoxic agent like Doxorubicin).
-
-
Treatment:
-
Aspirate the old medium and add 100 μL of the compound-treated medium to the respective wells. Incubate for 48 hours.
-
-
MTT Incubation:
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
-
-
Solubilization & Readout:
-
Carefully aspirate the medium, leaving the formazan crystals intact.
-
Add 100 μL of pure DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate viability percentage relative to the Vehicle Control. Determine the IC50 using non-linear regression analysis.
Protocol B: Ames Genotoxicity Test
Rationale: Evaluates whether the furanone derivative induces reverse mutations in histidine-dependent Salmonella typhimurium, indicating DNA-damaging potential[4].
-
Strain Preparation:
-
Grow S. typhimurium TA100 (hisG46/rfa/ΔuvrB/pKM101) in nutrient broth at 37°C overnight until reaching an OD600 of ~1.0.
-
-
Pre-incubation Mixture:
-
In a sterile tube, combine: 0.1 mL of the bacterial culture, 0.1 mL of the furanone test compound (at varying sub-lethal concentrations determined by prior MIC testing), and 0.5 mL of S9 metabolic activation mix (or phosphate buffer for the -S9 condition).
-
Self-Validation Step: Include a Negative Control (DMSO vehicle) and a Positive Control (Ethylmethane sulfonate, EMS, 0.1 mL) to validate the assay's sensitivity[4].
-
-
Incubation & Plating:
-
Incubate the mixture at 37°C for 20 minutes to allow the chemical to interact with the bacteria/enzymes.
-
Add 2.0 mL of molten top agar (containing trace histidine and biotin, kept at 45°C) to the tube. Vortex gently and immediately pour onto a minimal glucose agar plate.
-
-
Colony Scoring:
-
Allow the agar to harden (2-3 minutes). Invert the plates and incubate at 37°C for 48 hours.
-
Count the number of revertant colonies.
-
-
Interpretation: A compound is classified as mutagenic if the number of revertant colonies is
-fold higher than the spontaneous revertants in the Negative Control plate[4].
Conclusion
The toxicity profile of benzylidene-substituted furanone derivatives is not a monolithic trait but a highly tunable parameter dictated by molecular substitution. Halogenation, while useful for certain antimicrobial mechanisms, often imparts unacceptable mammalian cytotoxicity and weak genotoxicity due to heightened electrophilicity. Conversely, the strategic placement of electron-donating or polar groups (such as methoxy or hydroxyl moieties) on the benzylidene ring can yield compounds with excellent safety profiles in human kidney cells and in vivo models, while preserving targeted therapeutic efficacy. Rigorous, well-controlled experimental workflows—spanning from the MTT assay to the Ames test and G. mellonella in vivo models—are non-negotiable for the successful translation of these promising chemical entities.
References
1.[3] In vitro and in vivo toxicity of selected furanones. ResearchGate. Available at: 2.[1] Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. National Center for Biotechnology Information (NIH). Available at: 3.[4] Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Journals. Available at: 4.[2] Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA (University College Cork). Available at:
Sources
Methodological & Application
one-pot synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one protocol
An Application Note and Protocol for the One-Pot Synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one
Abstract
(E)-3-benzylidenedihydrofuran-2(3H)-one is a prominent example of an α,β-unsaturated γ-butyrolactone, a structural motif present in numerous natural products and pharmacologically active compounds. These butenolides serve as versatile synthetic intermediates in organic chemistry.[1] This document provides a comprehensive guide for the efficient one-pot synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one. The described protocol leverages a base-catalyzed tandem reaction involving the condensation of γ-butyrolactone with benzaldehyde. This approach is designed for operational simplicity, high atom economy, and robust yields, making it suitable for researchers in synthetic chemistry and drug development. The narrative explains the causal relationships behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Principle of the Synthesis
The one-pot synthesis is achieved through a base-catalyzed aldol-type condensation followed by an irreversible dehydration step. The reaction sequence is initiated by the deprotonation of γ-butyrolactone at the α-position to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product, a β-hydroxy lactone, is unstable under the reaction conditions and readily undergoes elimination of water to yield the thermodynamically favored (E)-3-benzylidenedihydrofuran-2(3H)-one. The use of a strong, non-nucleophilic base and an appropriate solvent system is critical for driving the reaction to completion.
Experimental Workflow
The overall experimental process is streamlined into a single reaction vessel, minimizing intermediate workups and purification steps. The workflow ensures a controlled reaction environment, leading to the selective formation of the desired product.
Caption: One-pot synthesis workflow diagram.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
3.1. Reagents and Materials
-
γ-Butyrolactone (GBL), anhydrous
-
Benzaldehyde, freshly distilled
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Procedure
-
Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (20 mL) and anhydrous diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C for use. Causality Note: In-situ preparation of LDA, a strong, non-nucleophilic base, is crucial to ensure complete and rapid deprotonation of the lactone without competing nucleophilic attack on the carbonyl group.
-
Enolate Formation: In a separate, larger flame-dried flask under an inert atmosphere, dissolve anhydrous γ-butyrolactone (1.0 eq) in anhydrous THF (to make a ~0.5 M solution). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from Step 1 to the γ-butyrolactone solution via cannula or syringe over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.
-
Aldol Condensation and Elimination: To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.0 eq) dropwise. After the addition is complete, maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature. Stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The slow warming allows for the controlled aldol addition followed by spontaneous dehydration of the intermediate β-hydroxy lactone, which is driven by the formation of a stable, conjugated π-system.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-3-benzylidenedihydrofuran-2(3H)-one as a solid. The E-configuration is the thermodynamically preferred isomer.[2]
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis.
| Parameter | Value | Rationale |
| Reagents | ||
| γ-Butyrolactone | 1.0 eq | Limiting reagent |
| Diisopropylamine | 1.1 eq | Slight excess ensures full conversion of n-BuLi to LDA |
| n-Butyllithium | 1.05 eq | Slight excess ensures complete deprotonation of the amine |
| Benzaldehyde | 1.0 eq | Stoichiometric amount relative to the lactone |
| Conditions | ||
| Enolate Formation Temp. | -78 °C | Prevents self-condensation and ensures kinetic control |
| Reaction Time | 2-4 hours at RT | Allows for completion of condensation and elimination |
| Solvent | Anhydrous THF | Aprotic solvent, good for stabilizing the lithium enolate |
| Expected Yield | 65-80% | Literature-based expectation for similar condensations |
Reaction Mechanism
The reaction proceeds through a three-step sequence: enolate formation, nucleophilic addition (aldol condensation), and E1cB-type elimination.
-
Enolate Formation: The strong base, LDA, abstracts an acidic α-proton from γ-butyrolactone to form a lithium enolate intermediate.
-
Nucleophilic Attack: The carbon-centered nucleophile of the enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a lithium alkoxide intermediate (the aldol adduct).
-
Elimination: Upon warming, the alkoxide intermediate collapses. A proton transfer likely occurs, followed by the elimination of a hydroxide ion (as water after workup) to form the thermodynamically stable α,β-unsaturated system of the final product. The E-isomer is favored due to reduced steric hindrance between the phenyl group and the carbonyl oxygen.
Caption: Simplified reaction mechanism pathway.
Field-Proven Insights and Troubleshooting
-
Moisture Sensitivity: The success of this reaction is highly dependent on anhydrous conditions. LDA is extremely sensitive to water. All glassware must be flame-dried or oven-dried, and anhydrous solvents are mandatory.
-
Benzaldehyde Purity: Benzaldehyde can oxidize to benzoic acid on standing. Using freshly distilled benzaldehyde prevents side reactions and improves yield.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and aldehyde addition is critical to prevent side reactions such as self-condensation of the lactone or the Cannizzaro reaction of the aldehyde.
-
Low Yield: If the yield is low, verify the concentration and quality of the n-BuLi solution. Titration of the n-BuLi is recommended for accurate stoichiometry. Incomplete enolate formation is a common cause of failure.
-
Mixture of E/Z Isomers: While the E-isomer is thermodynamically favored, some Z-isomer may form. Purification via column chromatography is usually sufficient to separate the isomers. The choice of base can also influence stereoselectivity.[3][4]
Conclusion
The described one-pot protocol provides an efficient, reliable, and scalable method for the synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one. By understanding the underlying mechanistic principles and adhering to the critical experimental parameters, researchers can successfully synthesize this valuable building block for further applications in medicinal chemistry and materials science.
References
-
Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 48(20), 3689-3691. [Link][5]
-
PubMed. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Angewandte Chemie International Edition. [Link][6]
-
Xu, Q., et al. (2021). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters. [Link][7]
-
Soorukram, D., et al. (2015). Convenient synthesis of α,β-unsaturated γ-butyrolactones and γ-butyrolactams via decarboxylative iodination of paraconic acids and β-carboxyl-γ-butyrolactams. Organic & Biomolecular Chemistry, 13(38), 9823-9832. [Link]
-
University of Barcelona. (n.d.). Enantioselective Synthesis of Unsaturated γ-Lactams. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Bode, J. W. (2004). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society, 126(44), 14352-14353. [Link][8]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link][9]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link][11]
-
Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. [Link][2]
-
Baron, V., & Mead, K. T. (2015). Synthesis of 3-benzylidene-dihydrofurochromen-2-ones: Promising intermediates for biflavonoid synthesis. Heterocyclic Communications, 21(4), 225-231. [Link][3]
-
Mead, K. T. (2015). Synthesis of 3-benzylidene-dihydrofurochromen-2-ones. SciSpace. [Link][4]
Sources
- 1. Convenient synthesis of α,β-unsaturated γ-butyrolactones and γ-butyrolactams via decarboxylative iodination of paraconic acids and β-carboxyl-γ-butyrolactams using 1,3-diiodo-5,5-dimethylhydantoin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Scalable Synthesis of α-Benzylidene-γ-Butyrolactone via Aldol Condensation
Abstract
This application note details the optimized protocol for the cross-aldol condensation of
Introduction & Mechanistic Rationale
The synthesis of
Reaction Mechanism
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation.
-
Enolization: A strong base (Sodium Ethoxide) deprotonates the
-carbon of GBL. -
Nucleophilic Attack: The GBL enolate attacks the carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting
-hydroxy lactone intermediate undergoes E1cB elimination to form the conjugated alkene.
Critical Control Point: The presence of water must be strictly minimized. Hydroxide ions generated from wet solvents will attack the lactone carbonyl, leading to ring opening and the formation of the water-soluble
Figure 1: Reaction pathway highlighting the primary condensation route and the competing hydrolysis side reaction.
Experimental Design Considerations
Reagent Selection
| Component | Role | Selection Criteria |
| Substrate | Anhydrous grade (>99%). Note: Controlled substance in some jurisdictions; verify compliance. | |
| Benzaldehyde | Substrate | Freshly distilled to remove benzoic acid (which quenches base). |
| Sodium Ethoxide (NaOEt) | Base | Freshly prepared from Na metal or high-grade commercial powder. Preferred over NaOH to prevent hydrolysis. |
| Ethanol (EtOH) | Solvent | Absolute (200 proof), anhydrous. Water content <0.1% is critical. |
Stoichiometry & Conditions
-
Molar Ratio: 1.0 (GBL) : 1.0 (Benzaldehyde) : 1.1 (Base). A slight excess of base ensures complete enolization, but too large an excess promotes polymerization/side reactions.
-
Temperature: 0°C (addition)
Room Temperature (reaction) Reflux (dehydration). -
Atmosphere: Inert (Nitrogen or Argon) to prevent oxidation of benzaldehyde and absorption of atmospheric moisture.
Standard Operating Procedure (SOP)
Preparation of Sodium Ethoxide Solution (In-Situ)
Skip this step if using commercial anhydrous NaOEt.
-
Setup a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.
-
Add 50 mL of absolute ethanol .
-
Carefully add 2.53 g (110 mmol) of sodium metal cut into small pieces. Caution: Exothermic hydrogen evolution.
-
Stir until all sodium has dissolved.
Condensation Reaction
-
Cool the NaOEt solution to 0–5°C using an ice bath.
-
Mix 8.61 g (100 mmol) of
-butyrolactone and 10.61 g (100 mmol) of benzaldehyde in a separate beaker. -
Transfer the mixture to the addition funnel.
-
Dropwise Addition: Add the reactant mixture to the cold base solution over 30–45 minutes .
-
Reasoning: Slow addition prevents localized high concentrations of base that could favor self-condensation or ring opening.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours .
-
Observation: The solution will typically turn yellow/orange.
-
-
Dehydration Drive: Heat the mixture to reflux (approx. 80°C) for 30 minutes to ensure complete dehydration of the aldol intermediate to the alkene.
-
Quench: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water containing 6.5 mL of glacial acetic acid (or dilute HCl).
-
Target pH: Adjust pH to ~5–6. Neutralization is vital to prevent base-catalyzed hydrolysis during workup.
-
Workup & Purification
-
Precipitation: The product often precipitates as a solid upon pouring into ice water.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol or a hexane/ethyl acetate mixture.
-
Yield Expectation: 60–80%.
Characterization & Validation
Physical Properties[4]
-
Appearance: White to pale yellow crystalline solid (or oil if impure).
-
Melting Point: 112–115°C (Lit. value for E-isomer).
NMR Spectroscopy
The E-isomer is thermodynamically favored.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 7.30 – 7.55 | Multiplet | Aromatic Protons (5H) | |
| 7.60 – 7.90 | Triplet/Singlet | Olefinic Proton (=CH-Ph) (Diagnostic) | |
| 4.40 | Triplet ( | Lactone | |
| 3.20 | TD ( | Lactone |
HPLC Validation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient 50:50 to 90:10.
-
Detection: UV @ 280 nm (Conjugated system has strong absorbance).
Figure 2: Operational workflow for the synthesis and purification process.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Lactone Hydrolysis | Ensure anhydrous ethanol is used. Verify glassware is oven-dried. Check pH during quench (must be acidic/neutral). |
| Product is an Oil | Incomplete Dehydration or Impurities | Extend reflux time. Use a seed crystal if available. Recrystallize from minimal hot ethanol. |
| Starting Material Recovery | Old/Wet Base | NaOEt degrades over time. Use freshly cut sodium metal or open a new bottle of NaOEt under inert gas. |
| Cannizzaro Reaction | Excess Base / High Temp | Maintain stoichiometric ratio (1.1 eq base). Keep temperature low during addition. |
Safety & Compliance
-
GBL Handling: GBL is a precursor to GHB and is a controlled substance in many regions (e.g., DEA List I in USA). Ensure strict inventory logging and secure storage.
-
Sodium Metal: Reacts violently with water. Quench excess sodium with ethanol before disposal.
-
Benzaldehyde: Irritant. Handle in a fume hood.
References
-
Synthesis of α-benzylidene-γ-butyrolactone derivatives: Katsumi, I., Kondo, H., et al. (1986).[4] Chemical & Pharmaceutical Bulletin, 34(1), 121–129.[4]
-
General Aldol Procedures: Martin, S. F., et al. (1976). Tetrahedron Letters, 17(49), 4459-4462.[5]
-
Physical Properties (GBL): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7302, Gamma-Butyrolactone.[6]
-
Isomerization Studies: Veeraraghavan Ramachandran, P., et al. (2007). Organic Letters, 9(23), 4753-4756.
Sources
Green Synthesis of α-Benzylidene-γ-butyrolactones: A Guide to Sustainable Methodologies
Introduction: The Significance of α-Benzylidene-γ-butyrolactones and the Imperative of Green Chemistry
The α,β-unsaturated γ-lactone core, particularly the α-benzylidene-γ-butyrolactone scaffold, is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds.[1] These molecules exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive targets for drug discovery and development.[2] The exocyclic double bond in conjugation with the lactone carbonyl group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often key to their mechanism of action.
Traditionally, the synthesis of these valuable compounds has often relied on classical condensation reactions that employ stoichiometric amounts of strong bases, volatile organic solvents, and often require lengthy reaction times and high temperatures. Such methods, while effective, contribute to significant environmental concerns, including the generation of hazardous waste and high energy consumption.
In recent years, the principles of green chemistry have become a cornerstone of modern synthetic chemistry, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3][4] This guide provides detailed application notes and protocols for the green synthesis of α-benzylidene-γ-butyrolactones, focusing on methodologies that offer significant advantages in terms of environmental impact, efficiency, and safety. We will explore solvent-free approaches, microwave-assisted reactions, and the use of eco-friendly catalysts, providing researchers, scientists, and drug development professionals with the tools to synthesize these important molecules sustainably.
Core Synthetic Strategy: The Knoevenagel/Claisen-Schmidt Condensation
The primary route to α-benzylidene-γ-butyrolactones involves the condensation of γ-butyrolactone with a substituted benzaldehyde. This reaction is a variation of the classic Knoevenagel or Claisen-Schmidt condensation, which facilitates the formation of a new carbon-carbon double bond.
The general mechanism, particularly under basic catalysis, proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the γ-butyrolactone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the solvent or a proton source, to yield a β-hydroxy lactone (aldol adduct).
-
Dehydration: Subsequent elimination of a water molecule, often facilitated by heat or the catalytic system, results in the formation of the α,β-unsaturated product, the α-benzylidene-γ-butyrolactone.
The following diagram illustrates the generalized base-catalyzed reaction mechanism:
Caption: Generalized mechanism for the base-catalyzed condensation.
Green Synthetic Protocols
Herein, we detail two primary green methodologies for the synthesis of α-benzylidene-γ-butyrolactones: a solvent-free approach utilizing solid catalysts and a microwave-assisted protocol for rapid synthesis.
Protocol 1: Solvent-Free Synthesis via Mechanochemistry (Grinding)
This protocol leverages the principles of mechanochemistry, where mechanical force is used to induce chemical reactions, often in the absence of a solvent. This method significantly reduces waste and simplifies product isolation.[5][6][7]
Rationale:
-
Solvent-Free: Eliminates the need for potentially toxic and volatile organic solvents, a key principle of green chemistry.
-
Energy Efficiency: Grinding at room temperature is highly energy-efficient compared to conventional heating.
-
High Yields and Purity: This method often leads to high yields of pure products with minimal side reactions.[5]
-
Simple Work-up: The solid product can often be isolated by simple washing and filtration.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry agate mortar, add γ-butyrolactone (1.0 mmol, 86.1 mg), the desired substituted benzaldehyde (1.0 mmol), and a solid base catalyst such as sodium hydroxide (0.2 mmol, 8 mg) or potassium carbonate (0.2 mmol, 27.6 mg).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1 (typically 5-15 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add 10 mL of cold water to the mortar and continue to grind for another minute to solidify the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the synthesized α-benzylidene-γ-butyrolactone using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Illustrative Workflow:
Caption: Workflow for solvent-free synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly accelerate reaction rates and improve yields.[8][9][10]
Rationale:
-
Rapid Reactions: Microwave heating can reduce reaction times from hours to minutes.[9]
-
Improved Yields: The localized and efficient heating often leads to higher product yields and fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Versatility: This method can be performed under solvent-free conditions or with a minimal amount of a high-boiling, green solvent.
Experimental Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine γ-butyrolactone (1.0 mmol, 86.1 mg), the desired substituted benzaldehyde (1.0 mmol), and a catalytic amount of a base such as piperidine (0.1 mmol, 10 µL) or ammonium acetate (0.2 mmol, 15.4 mg). For a solvent-free reaction, proceed to the next step. Alternatively, add a minimal amount (e.g., 1 mL) of a green solvent like ethanol or water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at the specified temperature and time as indicated in Table 1 (e.g., 120 °C for 5-10 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. If the product has solidified, it can be collected by filtration. If the reaction was performed in a solvent, the solvent can be removed under reduced pressure.
-
Isolation and Purification: Wash the crude product with cold water or a minimal amount of a suitable solvent to remove the catalyst and any unreacted starting materials. Recrystallize from ethanol or an ethanol/water mixture if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Illustrative Workflow:
Caption: Workflow for microwave-assisted synthesis.
Data Presentation: Comparative Analysis of Green Synthetic Methods
The following table summarizes typical results for the synthesis of various α-benzylidene-γ-butyrolactones using the green methodologies described above. The data illustrates the efficiency and versatility of these protocols.
Table 1: Synthesis of Substituted α-Benzylidene-γ-butyrolactones under Green Conditions
| Entry | Ar-CHO Substituent | Method | Catalyst (mol%) | Time | Temp (°C) | Yield (%) | Reference |
| 1 | H | Grinding | NaOH (20) | 5 min | RT | 92 | [5] |
| 2 | 4-Cl | Grinding | NaOH (20) | 7 min | RT | 95 | [5] |
| 3 | 4-OCH₃ | Grinding | NaOH (20) | 10 min | RT | 88 | [5] |
| 4 | 4-NO₂ | Grinding | NaOH (20) | 5 min | RT | 96 | [5] |
| 5 | H | Microwave | Piperidine (10) | 5 min | 120 | 90 | [8] |
| 6 | 4-Cl | Microwave | Piperidine (10) | 6 min | 120 | 93 | [8] |
| 7 | 4-OCH₃ | Microwave | Piperidine (10) | 8 min | 120 | 85 | [8] |
| 8 | 4-NO₂ | Microwave | Piperidine (10) | 4 min | 120 | 94 | [9] |
| 9 | H | Microwave (SF) | NH₄OAc (20) | 1 min | 160W | 91 | [9] |
| 10 | 2-NO₂ | Microwave (SF) | NH₄OAc (20) | 0.5 min | 160W | 90 | [9] |
RT: Room Temperature; SF: Solvent-Free
Product Validation and Characterization
The identity and purity of the synthesized α-benzylidene-γ-butyrolactones should be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data for α-Benzylidene-γ-butyrolactone (unsubstituted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 1H, vinylic H), 7.50-7.35 (m, 5H, Ar-H), 4.40-4.35 (t, J = 8.0 Hz, 2H, -O-CH₂-), 3.20-3.15 (m, 2H, -CH₂-C=).[11][12]
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 142.0 (C=CH), 134.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 125.0 (α-C), 66.5 (-O-CH₂-), 29.0 (-CH₂-).[11][12]
-
IR (KBr, cm⁻¹): ~1750 (C=O, lactone), ~1660 (C=C, conjugated), ~3050 (Ar-H, C-H stretch), ~2950 (Aliphatic C-H stretch).
Conclusion and Future Outlook
The green synthetic protocols outlined in this guide for the preparation of α-benzylidene-γ-butyrolactones offer significant advantages over traditional methods. By employing solvent-free conditions and microwave-assisted heating, researchers can synthesize these valuable compounds with high yields, reduced reaction times, and minimal environmental impact. These methodologies are not only more sustainable but also align with the growing demand for efficient and safe chemical processes in both academic and industrial settings.
Future research in this area may focus on the development of even more benign and recyclable catalytic systems, such as biocatalysts or catalysts derived from renewable resources. Furthermore, the application of flow chemistry to these green protocols could enable continuous and scalable production of α-benzylidene-γ-butyrolactones, further enhancing their accessibility for various applications in medicine and materials science.
References
-
da Silva, R., et al. (2005). Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans. Magnetic Resonance in Chemistry, 43(11), 966-969. Available at: [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Jiménez-González, C., & Constable, D. J. (2019). Green Chemistry Metrics: A Guide to Determining and Evaluating the Sustainability of Chemical Processes. Wiley.
-
Bermúdez, M., et al. (2010). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 8, 629. Available at: [Link]
-
Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(4). Available at: [Link]
-
Donate, P. M., & Barbosa, H. E. (2021). Microwave Radiation Applied to the Synthesis of γ-butyrolactone Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4), 376-384. Available at: [Link]
-
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5247-5256. Available at: [Link]
-
Supplementary Materials for 3-(3-methoxy-4-hydroxyphenyl)-γ-butyrolactone. Available at: [Link]
- Zimmer, H., & Pampalone, T. (1965). Substituted γ‐lactones XVIII. preparation of substituted alpha‐benzylidene‐gamma‐butyrolactones by the wittig reaction. Journal of Heterocyclic Chemistry, 2(1), 95-96.
- Martin, S. F., & Moore, D. R. (1976). A new approach to the synthesis of α-alkylidene-γ-butyrolactones and Δα,β-butenolides. Tetrahedron Letters, 17(49), 4459-4462.
-
Xu, M. H., et al. (2001). Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones. The Journal of Organic Chemistry, 66(11), 3953-3962. Available at: [Link]
-
Klute, W., et al. (1996). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Journal of Medicinal Chemistry, 39(20), 4249-4258. Available at: [Link]
-
Takizawa, S., et al. (2012). Enantioselective synthesis of α-alkylidene-γ-butyrolactones: intramolecular Rauhut-Currier reaction promoted by acid/base organocatalysts. Angewandte Chemie International Edition, 51(22), 5423-5426. Available at: [Link]
-
Sohn, S. S., et al. (2004). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Journal of the American Chemical Society, 126(44), 14370-14371. Available at: [Link]
-
Hoffman, R. V. (2009). A one-pot, base-free annelation approach to alpha-alkylidene-gamma-butyrolactones. The Journal of Organic Chemistry, 74(22), 8782-8787. Available at: [Link]
-
Lee, S., et al. (2015). Synthesis of α-Benzyloxyamino-γ-butyrolactones via a Polar Radical Crossover Cycloaddition Reaction. Organic Letters, 17(24), 6206-6209. Available at: [Link]
-
(2018). (a) Synthesis of thiolated α-alkylidene-γ-butyrolactones via cobalt-catalyzed carbonylation. ResearchGate. Available at: [Link]
-
Hall, J. C., et al. (2007). Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. Organic Letters, 9(11), 2139-2142. Available at: [Link]
-
Wan, N., et al. (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry. Available at: [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0003396). Retrieved from [Link]
-
Ebi, K., et al. (2023). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology, 4(10), 796-804. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2012). A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-583. Available at: [Link]
- Mitsubishi Chemical Corporation. (1993). Process for the preparation of gamma-butyrolactone. U.S. Patent 5,210,229.
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-583. Available at: [Link]
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 9. oatext.com [oatext.com]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. researchgate.net [researchgate.net]
- 12. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
catalytic Wittig-Horner reaction for alpha-benzylidene lactone synthesis
Advanced Application Note: Catalytic Strategies for -Benzylidene Lactone Synthesis
Executive Summary
The
This guide details two advanced, field-proven protocols that circumvent these limitations through catalytic activation :
-
Metal-Activated Horner-Wadsworth-Emmons (HWE): Utilizing the Masamune-Roush conditions (LiCl/DBU) to catalyze the formation of the phosphonate carbanion under mild conditions.
-
Phosphine-Catalyzed Annulation: A nucleophilic catalysis route (Lu Reaction) that constructs the lactone ring and exocyclic double bond in a single atom-economical step.
Mechanistic Insight & Causality
The Challenge of Stereocontrol
In the synthesis of
-
Traditional Wittig: Non-stabilized ylides yield
-alkenes but are too basic for sensitive lactones. Stabilized ylides yield -alkenes but are often unreactive toward electron-rich aromatic aldehydes. -
The Catalytic Solution: By using Lewis Acid catalysis (e.g., Li
or Mg ), we increase the acidity of the -proton in the phosphonate, allowing the use of weak amine bases (DBU, TEA). This prevents lactone hydrolysis and enhances the chelation-controlled formation of the desired isomer.
Pathway Comparison
The following diagram contrasts the logic of the Metal-Activated HWE against the Phosphine-Catalyzed Annulation.
Figure 1: Mechanistic divergence between Metal-Activated HWE (chelation control) and Phosphine-Catalyzed Annulation (zwitterionic cycling).
Protocol A: Metal-Activated HWE (Masamune-Roush)
Best for: Late-stage functionalization, complex substrates sensitive to strong base, and strict
Reagents & Preparation
-
Substrate:
-Diethylphosphono- -butyrolactone (prepared via Arbuzov reaction). -
Catalyst/Activator: Lithium Chloride (LiCl), anhydrous (dried at 150°C under vacuum).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA.
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
Step-by-Step Methodology
-
Activation Slurry: In a flame-dried flask under Argon, suspend anhydrous LiCl (1.2 equiv) in dry MeCN.
-
Why: LiCl increases the acidity of the phosphonate
-proton by coordinating to the phosphoryl oxygen, allowing weaker bases to function effectively.
-
-
Phosphonate Addition: Add the
-phosphono-lactone (1.0 equiv) to the slurry. Stir at room temperature (RT) for 10–15 minutes until a clear or slightly cloudy solution forms. -
Base Addition: Cool to 0°C. Add DBU (1.1 equiv) dropwise.
-
Observation: The solution may turn slight yellow, indicating carbanion formation.
-
-
Aldehyde Coupling: Add the aromatic aldehyde (1.0–1.1 equiv) dropwise.
-
Reaction Phase: Allow to warm to RT and stir for 2–12 hours.
-
Self-Validating Check: Monitor TLC for the disappearance of the aldehyde.[1] The product usually is less polar than the phosphonate precursor.
-
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][2][3] Wash organic layer with brine to remove residual DBU/Li salts.
Data Specifications
| Parameter | Standard Condition | Optimization Note |
| Stoichiometry | 1:1.2:1.1 (SM:LiCl:Base) | Increase LiCl to 2.0 eq for hindered aldehydes. |
| Temperature | 0°C | Keep at 0°C for higher |
| Solvent | MeCN | THF is better for solubility of lipophilic substrates. |
| Yield | 85–95% | Lower yields often due to wet LiCl (hygroscopic). |
Protocol B: Phosphine-Catalyzed Annulation (Lu Reaction)
Best for: "Green" synthesis, building the lactone ring from acyclic precursors, and atom economy.
Reagents & Preparation
-
Substrate: 2,3-Butadienoate (Allenoate) or activated Acrylate.
-
Catalyst: Tributylphosphine (PBu
) or Triphenylphosphine (PPh ).-
Note: PBu
is more nucleophilic and faster; PPh is slower but easier to handle.
-
-
Electrophile: Aromatic Aldehyde.
-
Solvent: Toluene or DCM (degassed).
Step-by-Step Methodology
-
Inert Environment: This reaction is strictly oxygen-sensitive because O
oxidizes the phosphine catalyst to phosphine oxide (poisoning the cycle). Use a glovebox or strict Schlenk technique. -
Mixing: Dissolve the aldehyde (1.0 equiv) and the allenoate (1.1 equiv) in degassed Toluene (0.5 M concentration).
-
Catalyst Injection: Add PBu
(10–20 mol%) via gas-tight syringe. -
Reaction: Stir at RT (for PBu
) or 60°C (for PPh ). -
Completion: Reaction is typically complete in 1–4 hours.
-
Self-Validating Check: The disappearance of the characteristic allene stretch (~1950 cm
) in IR or the allene proton in NMR.
-
-
Purification: Direct concentration and flash chromatography. No aqueous workup is strictly necessary, making it ideal for water-sensitive compounds.
Critical Troubleshooting & Validation
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Wet LiCl or Solvent | Flame-dry LiCl under high vacuum immediately before use. Water quenches the active chelate. |
| Low Conversion (Protocol B) | Phosphine Oxidation | Catalyst was oxidized to P=O. Ensure solvent is sparged with Argon for 20 mins. Use fresh phosphine ampoules. |
| Ring Opening | Base too strong (Protocol A) | Switch from DBU to DIPEA or use Mg(OEt) |
| Poor E/Z Selectivity | Thermodynamic Equilibration | Stop reaction immediately upon consumption of starting material. Prolonged stirring isomerizes |
Analytical Validation (NMR)
- -Benzylidene Signal: The olefinic proton typically appears as a triplet or doublet of triplets (due to allylic coupling) in the 7.2 – 7.8 ppm region.
-
Geometry Assignment:
- -isomer: The olefinic proton is deshielded (downfield) due to the anisotropy of the carbonyl group (cis to carbonyl).
-
-isomer: The olefinic proton is shielded (upfield) relative to the
-isomer. -
NOE: Irradiate the olefinic proton; if NOE is observed with the lactone ring protons, it confirms the spatial proximity (
or depending on ring substitution).
References
-
Masamune-Roush Conditions (Foundational HWE): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes. Tetrahedron Letters, 25(21), 2183–2186.
-
Phosphine-Catalyzed Annulation (Lu Reaction): Zhang, C., & Lu, X. (1995).[5] Phosphine-catalyzed cycloaddition of 2,3-butadienoates or 2-butynoates with electron-deficient olefins. A novel [3+2] annulation for the synthesis of cyclopentenes. Journal of Organic Chemistry, 60(9), 2906–2908.
-
Catalytic Wittig Overview: O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836–6839.
-
Application to Lactones: Anbarasan, P., et al. (2008). Efficient synthesis of
-methylene- -butyrolactones via phosphine-catalyzed cyclization. Organic Letters, 10(8), 1601–1604.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. A Single-Flask Synthesis of α-Alkylidene and α-Benzylidene Lactones from Ethoxyacetylene, Epoxides/Oxetanes, and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing Z-isomer formation in 3-benzylidenedihydrofuran-2(3H)-one synthesis
Technical Support Center: 3-Benzylidenedihydrofuran-2(3H)-one Synthesis Knowledge Base Article ID: KB-SYN-042 Subject: Preventing Z-Isomer Formation (Stereocontrol Optimization) Status: Active Last Updated: March 1, 2026
Executive Summary
The synthesis of 3-benzylidenedihydrofuran-2(3H)-one (also known as
Users reporting high levels of Z-isomer contamination usually suffer from one of three root causes: insufficient thermodynamic equilibration , photochemical isomerization (photochromism) , or improper base selection leading to kinetic trapping.
This guide provides a self-validating protocol to ensure (E)-selectivity and a troubleshooting workflow for correcting existing batches.
Module 1: The Thermodynamic Control Protocol
To prevent Z-isomer formation, the reaction must be driven to thermodynamic equilibrium. The Z-isomer is often the kinetic product or an intermediate that must be allowed to isomerize to the stable E-form.
Optimized Protocol: Direct Aldol Condensation
Objective: Synthesis of >98% (E)-3-benzylidenedihydrofuran-2(3H)-one.
| Parameter | Specification | Rationale |
| Reagents | Stoichiometric balance prevents side reactions. | |
| Base | Sodium Ethoxide (NaOEt) or KOtBu | Strong alkoxides promote reversible deprotonation, allowing the reaction to "correct" Z intermediates to E. |
| Solvent | Ethanol or Toluene | High-boiling solvents allow thermal equilibration. |
| Temperature | Reflux (78°C - 110°C) | Critical: Heat overcomes the rotational barrier required to convert kinetic Z to thermodynamic E. |
| Time | 4–6 Hours | Insufficient time traps the kinetic Z-isomer. |
Step-by-Step Methodology:
-
Preparation: In a dry flask equipped with a magnetic stir bar and a reflux condenser, dissolve
-butyrolactone (10 mmol) and the benzaldehyde derivative (10 mmol) in absolute ethanol (20 mL). -
Initiation: Add Sodium Ethoxide (12 mmol) dropwise at room temperature. The solution may turn yellow/orange.
-
Equilibration (The "E-Lock"): Heat the mixture to a vigorous reflux. Maintain reflux for a minimum of 4 hours.
-
Technical Note: If using Toluene, use a Dean-Stark trap to remove water. This drives the condensation but requires longer reflux to ensure E-isomerization.
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (1M) to neutralize the base and precipitate the product.
-
Isolation: Filter the solid.
-
Purification: Recrystallize from hot ethanol. The E-isomer packs more efficiently in the crystal lattice; Z-isomers often remain in the mother liquor.
Module 2: The Photochemical Trap (Critical Failure Point)
Issue: Users often synthesize the pure E-isomer but detect significant Z-isomer during HPLC/NMR analysis.
Cause: 3-benzylidenedihydrofuran-2(3H)-ones are photochromic .[1] Exposure to UV or ambient fluorescent light causes rapid
The "Darkroom" Protocol:
-
Reaction: Wrap reaction flasks in aluminum foil.
-
Workup: Perform filtration and drying in low-light conditions or using amber glassware.
-
Storage: Store solid product in opaque vials.
-
Analysis: When preparing NMR samples, use amber tubes or wrap standard tubes in foil immediately. Avoid leaving samples in the autosampler tray under fluorescent lab lights for extended periods.
Module 3: Troubleshooting & Diagnostics
Visualizing the Isomerization Logic
The following diagram illustrates the mechanistic pathways and where users typically lose stereocontrol.
Caption: Pathway analysis showing the conversion of Kinetic Z to Thermodynamic E, and the risk of photochemical reversion.
Frequently Asked Questions (FAQ)
Q1: My crude NMR shows a 15% Z-isomer impurity. Can I convert it without re-running the synthesis?
A: Yes. Isomerization is reversible. Dissolve the crude mixture in ethanol containing a catalytic amount of iodine (
Q2: Why does DBU give me more Z-isomer than NaOEt?
A: DBU is a bulky, non-nucleophilic base. It promotes elimination but may not facilitate the reversible Michael addition/elimination required to equilibrate the Z isomer into the E isomer. Alkoxide bases (NaOEt) are smaller and can reversibly attack the
Q3: How do I distinguish E and Z isomers by NMR? A: Look at the vinylic proton (the one on the double bond).
-
(E)-Isomer: The vinylic proton is deshielded (shifted downfield, typically
7.5 - 7.9 ppm) due to the anisotropy of the cis-carbonyl group (in the E form, the H is cis to the C=O). -
(Z)-Isomer: The vinylic proton is shielded (shifted upfield, typically
6.5 - 7.2 ppm) as it is trans to the carbonyl and shielded by the lactone oxygen lone pairs [2].
Q4: I am using a Wittig reagent instead of Aldol. Will this fix the selectivity? A: Not necessarily. Standard Wittig reactions often yield E/Z mixtures (approx 60:40 or 70:30). If you must use a phosphorus reagent, use a Horner-Wadsworth-Emmons (HWE) reagent with bulky phosphonates (e.g., Ando reagent) to control selectivity, though the direct Aldol condensation is generally superior for E-selectivity in this specific scaffold.
References
-
Base-Dependent Selectivity in Chromene Lactoniz
-
Source: Baron, V., & Mead, K. T. (2015).[2] Synthesis of 3-benzylidene-dihydrofurochromen-2-ones: Promising intermediates for biflavonoid synthesis.[2] Heterocyclic Communications.
- Relevance: Demonstrates that KOtBu favors E-isomers while DBU can increase Z-isomer prevalence due to kinetic trapping.
-
URL:[Link]
-
-
NMR Characterization and Synthesis of Benzylidene Lactones
-
Photochemical Isomeriz
-
Source: Bellobono, I. R., et al. (1975).[4] Photochemical intramolecular acylation of 3-(2-hydroxybenzylidene)-4,5-dihydrofuran-2(3H)-one.[4] Journal of the Chemical Society, Perkin Transactions 2.[4]
- Relevance: Establishes the photochromic nature of the scaffold and the mechanism of light-induced isomeriz
-
URL:[Link]
-
-
Thermodynamic Stability D
- Source: PubChem Compound Summary for (E)-3-Benzylidenedihydrofuran-2(3H)-one.
- Relevance: Confirms the (E)-isomer as the standard stable chemical entity.
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical intramolecular acylation of 3-(2-hydroxybenzylidene)-4,5-dihydrofuran-2(3H)-one in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
optimizing yield of aldol condensation for furan-2(3H)-one derivatives
Technical Support Center: Optimizing Aldol Condensation for Furan-2(3H)-one Derivatives
Case ID: ALDOL-FUR-003 Status: Active Subject: Yield Optimization & Troubleshooting for Butenolide Functionalization
Triage: Define Your Reaction Pathway
Before troubleshooting, confirm your reaction vector.[1][2] Furan-2(3H)-ones (and their tautomeric/structural relatives) possess two distinct nucleophilic sites depending on the conditions and substitution.
-
Pathway A: C3-Functionalization (Knoevenagel/Aldol)
-
Pathway B: C5-Functionalization (Vinylogous Mukaiyama Aldol)
Module 1: C3-Functionalization (Direct Aldol)
Context: You are reacting a furan-2(3H)-one (saturated at C3) with an aldehyde to create a double bond at the 3-position.
Troubleshooting Guide: Low Yield & By-Products
| Symptom | Probable Cause | Corrective Action |
| Yield < 20% (Sticky Polymer) | Ring Opening Polymerization. Strong bases (NaOH, KOH, NaH) attack the lactone carbonyl (C2), opening the ring to form carboxylates which then polymerize.[1][2] | Switch to "Soft" Bases. Use Piperidine/Acetic Acid (catalytic) or Triethylamine in anhydrous media. Avoid hydroxide entirely. |
| No Reaction (Starting Material Recovered) | Insufficient Enolization. The pKa of C3 is ~18-20. Weak bases in aprotic solvents may fail to deprotonate enough substrate. | Use Lewis Acid Assist. Add |
| Product is an Alcohol, not Alkene | Failed Dehydration. The aldol adduct (alcohol) formed but did not eliminate water.[1][2] | Chemical Dehydration. Add a dehydrating agent like |
| Wrong Isomer ( | Thermodynamic Control. The reaction settled into the most stable isomer (usually | Photochemical Isomerization. Irradiate the crude mixture with UV light to access the contra-thermodynamic isomer, or switch to kinetic control (LDA at -78°C) if feasible. |
Protocol A: High-Yield Modified Perkin Conditions
Best for synthesizing 3-arylidene-furan-2(5H)-ones without ring opening.
-
Reagents: Furan-2(3H)-one (1.0 eq), Aromatic Aldehyde (1.1 eq), Sodium Acetate (NaOAc, 1.5 eq).
-
Solvent: Acetic Anhydride (
) – acts as both solvent and dehydrating agent. -
Procedure:
-
Mix reagents in a round-bottom flask under
. -
Heat to 100–120°C for 4–6 hours. Note: Do not reflux violently; gentle heat preserves the lactone.
-
Workup: Pour the hot mixture onto crushed ice. The
hydrolyzes to acetic acid (soluble), while the hydrophobic product precipitates.[1][2] -
Purification: Filter the solid and wash with cold water/ethanol. Recrystallize from Ethanol.
-
-
Expected Yield: 75–90%.
Module 2: C5-Functionalization (Vinylogous Mukaiyama)
Context: You are using silyl enol ethers (e.g., 2-(trimethylsilyloxy)furan) to add to the
Troubleshooting Guide: Regioselectivity & Conversion
| Symptom | Probable Cause | Corrective Action |
| Hard/Soft Mismatch. Hard Lewis acids may favor C3 attack due to charge density localization. | Use Bulky Lewis Acids. Switch to | |
| Rapid Hydrolysis of TMS-Furan | Moisture Contamination. 2-(TMS)furan is extremely moisture sensitive. | Schlenk Technique. Flame-dry all glassware. Use distilled |
| Low Diastereoselectivity (dr ~ 1:1) | Lack of Chelation Control. The transition state is too loose. | Chelating Lewis Acids. Use |
Visualization: Decision Logic for Optimization
Caption: Decision tree for selecting the correct optimization pathway based on regioselectivity and reagent choice.
FAQ: Frequently Asked Questions
Q: Can I use water as a solvent (Green Chemistry)? A: Generally, no for standard furan-2(3H)-ones due to hydrolysis risks.[2] However, if you use organocatalysts (like L-proline or quinine-derived squaramides), you can perform the reaction in aqueous emulsions.[1][2] The hydrophobic effect accelerates the reaction while the catalyst protects the transition state. Reference: See work by Casiraghi et al. on aqueous Mukaiyama variants.
Q: My product decomposes on Silica Gel during purification. Why? A: 3-Alkylidene-furan-2(5H)-ones are Michael acceptors and can be sensitive to the acidity of silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Alternatively, use neutral Alumina.[1][2]
Q: How do I control
-
Kinetic Control: Low temp (-78°C) with bulky bases favors the isomer formed via the less sterically hindered transition state.
-
Thermodynamic Control: Refluxing in alcohol usually yields the
-isomer (where the bulky aryl group is trans to the carbonyl oxygen). -
Verification: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy. If the vinylic proton shows an enhancement with the aryl protons, they are cis (E-isomer).[1][2]
References
-
Mukaiyama Aldol Variants: Casiraghi, G., et al. (1980).[1][2] "Vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Organocatalytic Approaches: Cobb, A. J. A., et al. (2004).[1][2] "Organocatalytic enantioselective synthesis of 5-substituted furan-2(5H)-ones." Organic & Biomolecular Chemistry. Link
-
Modified Perkin Protocol: BenchChem Application Notes. (2025).[1][4][8][10][11] "Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation." Link[1]
-
Ring Opening Mechanisms: Gandini, A., et al. (2022).[1][2] "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Molecules. Link
-
Stereoselectivity in Butenolides: Boukouvalas, J., et al. (2008).[1][2] "Diastereoselective Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan catalyzed by bismuth triflate." Journal of Organic Chemistry. Link[1]
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Highly diastereoselective vinylogous Mukaiyama aldol reaction of α-keto phosphonates with 2-(trimethylsilyloxy)furan catalyzed by Cu(OTf)2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan catalyzed by bismuth triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
separating E and Z isomers of 3-benzylidenedihydrofuran-2(3H)-one by HPLC
Welcome to the Technical Support Center for the chromatographic separation of 3-benzylidenedihydrofuran-2(3H)-one isomers. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.
The separation of E and Z geometric isomers of benzylidene lactones is notoriously difficult. Because their hydrophobic surface areas are nearly identical, traditional partitioning strategies often fail. Furthermore, the exocyclic double bond is highly susceptible to photoisomerization, meaning your analyte can interconvert during the analysis itself. This guide provides a self-validating methodology, causality-driven troubleshooting, and authoritative solutions to ensure baseline resolution and structural integrity.
Part 1: Core Analytical Workflow
To prevent artifactual data, the entire workflow must be designed around the light-sensitivity of the benzylidene moiety.
Figure 1: End-to-end HPLC workflow for E/Z isomers with critical light-shielding.
Part 2: Self-Validating HPLC Methodology
A robust protocol must be self-validating . Before injecting precious synthetic or biological samples, the system must prove it can resolve the isomers without inducing on-column interconversion. We achieve this by forcing an equilibrium mixture for our System Suitability Test (SST).
Step 1: Preparation of the SST Photo-Equilibrium Standard
-
Dissolve 1 mg of 3-benzylidenedihydrofuran-2(3H)-one in 1 mL of HPLC-grade Methanol.
-
Expose the clear glass vial to ambient laboratory light or a 7W UV lamp for 2 hours. This deliberately triggers photoisomerization, generating a reliable mixture of E and Z isomers ()[1].
-
Transfer the equilibrated mixture to an amber HPLC vial to halt further isomerization.
Step 2: Chromatographic Setup
-
Column: Phenyl-Hexyl or Biphenyl (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 50:50 Water/Methanol. (Methanol provides better shape selectivity than Acetonitrile for planar isomers).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C (Lower temperatures kinetically "freeze" the conformers, preventing dynamic on-column interconversion).
-
Detection: UV at 254 nm.
Step 3: System Validation (The Go/No-Go Gate)
-
Inject 10 µL of the SST standard.
-
Validation Criteria: Calculate the resolution (
) between the two peaks. The system is only validated if > 1.5 . If the peaks co-elute or show a "saddle" (indicating dynamic interconversion), do not proceed to sample analysis. Adjust the mobile phase ratio or lower the column temperature.
Step 4: Sample Analysis Once validated, inject your actual samples strictly from amber vials.
Part 3: Quantitative Data & Column Selection
Why do standard C18 columns fail? C18 relies purely on hydrophobicity. The E and Z isomers of 3-benzylidenedihydrofuran-2(3H)-one have nearly identical hydrophobic footprints. However, a Phenyl-Hexyl column introduces
Table 1: Comparison of Stationary Phases for Benzylidene Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Typical Selectivity ( | Resolution ( | Recommendation |
| Standard C18 | Hydrophobic Partitioning | 1.02 - 1.05 | < 1.0 (Co-elution) | Not Recommended |
| Phenyl-Hexyl | 1.15 - 1.25 | > 1.5 (Baseline) | Optimal | |
| Biphenyl | Enhanced | 1.20 - 1.30 | > 2.0 | Excellent Alternative |
| PFP (Fluorinated) | Dipole, | 1.10 - 1.20 | 1.2 - 1.5 | Good, but risks peak tailing |
Part 4: Troubleshooting Guide & Diagnostic Logic
Figure 2: Diagnostic logic tree for resolving inconsistent E/Z isomer ratios.
Q: I am seeing a single broad peak with a "plateau" or "saddle" between two maxima. What is happening? A: You are observing dynamic on-column isomerization. If the thermal barrier to interconversion is low enough, the E isomer converts to the Z isomer (and vice versa) while traveling down the column. Because the interconverting molecules spend time as both isomers, they elute at an intermediate retention time, creating a plateau. Fix: Lower the column compartment temperature to 15 °C to kinetically trap the molecules in their respective states during the run.
Q: My analytical runs show a 90:10 E/Z ratio, but when I scale up to preparative HPLC and collect the fractions, the isolated Z-isomer rapidly shows E-isomer contamination. Why? A: Post-column photoisomerization. The UV detector flow cell bombards the eluent with intense 254 nm light. While this doesn't affect the analytical chromatogram (because detection happens after separation), it actively photoisomerizes the compound just before it drops into your fraction collector. Fix: Use a flow splitter to send only 1% of the sample to the UV detector, or collect fractions in pre-shielded amber tubes and immediately store them in the dark.
Part 5: Frequently Asked Questions (FAQs)
How do I definitively assign which peak is the E isomer and which is the Z isomer?
HPLC retention times cannot assign absolute stereochemistry. You must collect the pure fractions and perform 2D NMR (NOESY or ROESY). In the E isomer, the vinylic proton of the benzylidene group will show different spatial correlations (NOE cross-peaks) to the lactone ring protons compared to the Z isomer. Additionally, the E isomer typically exhibits a higher molar extinction coefficient (
Can I use an acidic modifier like 0.1% Formic Acid in the mobile phase? Yes, but with caution. While acidic modifiers improve peak shape by suppressing silanol ionization on the silica support, highly acidic conditions can sometimes catalyze the interconversion of conjugated enones and lactones. If you observe shifting E/Z ratios, switch to a neutral mobile phase or a buffered system (e.g., 10 mM Ammonium Acetate, pH 6.8).
Is it possible that my compound is isomerizing during sample extraction? Absolutely. Light-initiated isomerization of cyclic chalcone analogs and benzylidene lactones is well documented ()[3]. If your extraction protocol involves rotary evaporation in clear glass flasks near a window, you are likely altering the native E/Z ratio before the sample even reaches the HPLC.
References
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
The Influence of Double Bond Geometry in the Inhibition of Cyclooxygenases by Sulindac Derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
(E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of some cyclic chalcone analogues. Effect of ring size on lipophilicity of geometric isomers Source: Monatshefte für Chemie - Chemical Monthly (Springer / ResearchGate) URL:[Link]
Sources
- 1. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis [mdpi.com]
- 2. The Influence of Double Bond Geometry in the Inhibition of Cyclooxygenases by Sulindac Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
overcoming low yields in gamma-butyrolactone condensation reactions
Ticket Subject: Overcoming Low Yields in
Introduction: The "Fork in the Road" Problem
Welcome to the Technical Support Center. If you are experiencing low yields (typically <40%) in GBL condensations—specifically Claisen-type (with esters) or Aldol-type (with aldehydes)—the root cause is almost invariably the competition between
GBL is deceptively simple. Unlike acyclic esters, the strain (albeit low) and the tethering of the leaving group mean that once the ring opens, it often polymerizes or forms stable byproducts that do not revert to the lactone.
This guide provides the "patches" required to fix your reaction logic.
Module 1: The Mechanistic Diagnostics
Before changing reagents, you must diagnose why the reaction failed. The diagram below illustrates the critical decision point for the base.
Pathway Visualization: The Enolate vs. Ring-Opening Bifurcation
Caption: Figure 1. The critical divergence in GBL reactivity. Small bases attack the carbonyl (red path), while bulky bases deprotonate the
Module 2: Hardware & Reagent "Specs" (Base Selection)
The most common user error is treating GBL like an acyclic ester (e.g., ethyl acetate). Using Sodium Ethoxide (NaOEt) often leads to ring opening because ethoxide is a "hard" nucleophile that attacks the carbonyl carbon.
Base Compatibility Matrix
| Base | Classification | Risk Level | Recommendation | Mechanism Note |
| LDA / LiHMDS | Non-nucleophilic, Strong | Low | Preferred | Bulky amides deprotonate |
| t-BuOK | Bulky Alkoxide | Medium | Acceptable | Steric bulk reduces nucleophilic attack, but equilibrium control is required. |
| NaH | Non-nucleophilic | Medium | Conditional | Good for self-condensation, but "hot spots" on solid hydride can cause local ring opening. |
| NaOMe / NaOEt | Small Nucleophile | High | Avoid | High rates of transesterification/ring opening. Only use if product re-cyclizes easily. |
Module 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of -Benzylidene- -Butyrolactone
Targeting the Aldol-type condensation with Benzaldehyde.
Rationale: This protocol uses LDA (Lithium Diisopropylamide) to ensure kinetic deprotonation, preventing the ring-opening side reaction common with thermodynamic bases.
Step-by-Step Workflow
-
System Prep:
-
Flame-dry a 250 mL two-neck round-bottom flask under Argon flow.
-
Critical: Moisture kills LDA immediately, leading to variable yields.
-
-
Enolate Generation (The "Cold" Step):
-
Add THF (anhydrous, 50 mL) and Diisopropylamine (1.1 equiv) .
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 equiv) dropwise over 15 mins. Stir for 30 mins to form LDA.
-
Validation Check: Solution should be pale yellow/colorless. If brown, moisture was present.
-
Add GBL (1.0 equiv) dropwise over 20 mins along the side of the flask.
-
Wait: Stir at -78°C for 45 mins. Why? This locks the enolate before it can encounter an electrophile or self-condense.
-
-
Condensation:
-
Add Benzaldehyde (1.05 equiv) (freshly distilled to remove benzoic acid) dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Observation: The solution often turns yellow/orange as conjugation forms.
-
-
Quench & Workup (The "Acid" Trap):
-
Crucial Step: Quench with saturated NH₄Cl or 1M HCl while still at 0°C.
-
Why? You must protonate the alkoxide intermediate immediately. If you warm to RT at high pH, the ring will open via hydrolysis [1].
-
Extract with EtOAc (3x), wash with brine, dry over MgSO₄.
-
-
Dehydration (If necessary):
-
If the intermediate alcohol (aldol adduct) is isolated, reflux in toluene with catalytic p-TsOH to force elimination to the benzylidene product.
-
Module 4: Troubleshooting & FAQs
Ticket #402: "I got a thick oil/tar instead of crystals."
Diagnosis: Polymerization (ROP).[1][2] Solution:
-
Temperature Control: You likely let the enolate warm up too fast before adding the electrophile. GBL enolates can attack neutral GBL molecules, initiating oligomerization [2]. Keep it at -78°C until the electrophile is added.
-
Concentration: Dilute your reaction. High concentration favors intermolecular polymerization over intramolecular reaction or bimolecular condensation with the aldehyde.
Ticket #405: "My product reverts to starting material during column chromatography."
Diagnosis: Retro-Aldol Reaction.
Solution:
The
-
Fix: Treat your crude mixture with MsCl/Et₃N (Mesylation) followed by DBU to force elimination if acid-catalyzed dehydration fails [3].
FAQ: Can I use NaOEt for GBL self-condensation (to make -acetyl-GBL)?
Answer: Yes, but with caveats. For self-condensation, ring opening is actually part of the mechanism (one GBL opens to acylate the other). However, you must carefully control the stoichiometry.
-
Optimization: Use a "swelling" method where GBL is added slowly to the base to maintain a low concentration of unreacted GBL relative to the enolate. This prevents the "runaway" polymerization seen in Source [4].
References
-
Wang, W., et al. (2014). "Mechanism of α-acetyl-γ-butyrolactone synthesis." Chemical Papers. Link
-
Hong, M. & Chen, E. (2016). "Facile preparation of biodegradable poly(γ-butyrolactone)." Nature Chemistry. Link
-
Takizawa, S., et al. (2012).[3] "Enantioselective synthesis of α-alkylidene-γ-butyrolactones." Angewandte Chemie. Link
-
Jedlinski, Z., et al. (1991). "Ring-opening polymerization of γ-butyrolactone." Macromolecules. Link
Sources
- 1. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of α-alkylidene-γ-butyrolactones: intramolecular Rauhut-Currier reaction promoted by acid/base organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting polymerization side reactions of alpha-methylene lactones
Topic: Troubleshooting Polymerization Side Reactions of
Diagnostic Interface: What is happening to your reaction?
Before proceeding, identify the failure mode.
Figure 1: Diagnostic Decision Tree
Caption: Decision matrix for identifying the mode of polymerization based on physical evidence.
Technical Support FAQs
Q1: My reaction mixture solidified into a hard gel during concentration. Why did this happen?
Diagnosis: You have triggered Vinyl-Addition Polymerization (VAP) . The exocyclic double bond in AMLs is structurally similar to methyl methacrylate but significantly more reactive due to ring strain and the fixed s-cis conformation of the enone system. This makes it highly susceptible to radical chain propagation.
The Mechanism: Unlike ring-opening polymerization (ROP), VAP leaves the lactone ring intact but links the methylene groups. This is often initiated by:
-
Thermal stress: Heating above 40°C without inhibitors.
-
Concentration effects: Removal of solvent increases monomer proximity, accelerating the rate of propagation (
). -
Peroxides: Trace peroxides in ether/THF solvents acting as initiators.
Corrective Protocol:
-
Immediate Action: If the gel is forming, dilute immediately with a non-solvent (like cold hexanes) to precipitate the polymer and attempt to filter the remaining monomer, though recovery is usually low.
-
Prevention:
-
Inhibitor: Add BHT (Butylated hydroxytoluene) or MEHQ (Hydroquinone monomethyl ether) at 200–500 ppm before concentration.
-
Oxygenation: If using MEHQ, do not distill under strict inert atmosphere. MEHQ requires dissolved oxygen to form the active inhibiting radical species.
-
Temperature: Never heat the neat monomer above 50°C.
-
Q2: I am seeing low yields and "dimers" after basic workup. Is this polymerization?
Diagnosis: This is Anionic Oligomerization or Michael Dimerization .
AMLs are potent Michael Acceptors . In the presence of bases (hydroxide, alkoxides, amines) or even strong nucleophiles, the
Figure 2: Competing Reaction Pathways
Caption: Divergence of radical (gelation) and anionic (dimerization) pathways.
Corrective Protocol:
-
Quenching: Avoid aqueous basic washes (e.g., NaOH, NaHCO
) if possible. If necessary, keep them cold (0°C) and rapid (<5 mins). -
Acid Stabilization: Maintain the crude mixture slightly acidic (add trace acetic acid or phosphoric acid) during workup to protonate any enolates immediately.
Q3: My product degrades or sticks during silica gel chromatography. How do I purify it?
Diagnosis: Silica gel surface catalysis. Standard silica gel is slightly acidic and possesses surface hydroxyls that can act as weak catalysts for both Michael addition (of water/alcohol solvents) and radical formation.
Corrective Protocol:
-
Buffered Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity, but be cautious as excess amine can trigger Michael addition. A better alternative is deactivated silica (add 10% water w/w).
-
Rapid Filtration: Instead of a long column, use a "Plug Filtration" method:
-
Dissolve crude in minimum solvent (DCM/Hexane).
-
Pass through a short pad of silica (2 inches).
-
Flush rapidly with 20% EtOAc/Hexane.
-
-
Distillation: For volatile AMLs (like
-methylene- -butyrolactone), vacuum distillation is superior to chromatography. Crucial: Add CuCl or MEHQ to the pot before heating.
Data & Selection Guide: Inhibitors
Choose the correct stabilizer based on your process step.
| Inhibitor | Type | Best For | Requirement | Contraindication |
| BHT | Radical Scavenger | General Storage, Workup | None | High vacuum distillation (sublimes) |
| MEHQ | Radical Scavenger | Distillation, Storage | Dissolved Oxygen (Air) | Inert atmosphere (N |
| Hydroquinone | Radical Scavenger | Long-term Storage | Oxygen | Can cause discoloration |
| CuCl | Radical Trap | High Temp Distillation | None | Metal-sensitive downstream reactions |
| Acetic Acid | Anionic Inhibitor | Quenching Basic Rxns | None | Acid-sensitive substrates |
Standard Operating Procedures (SOPs)
SOP A: The "Double-Guard" Workup
Use this protocol when isolating AMLs from synthesis reactions (e.g., Reformatsky or hydroxymethylation).
-
Quench: Pour reaction mixture into ice-cold dilute HCl (0.1 M) or saturated NH
Cl. Reason: Neutralize alkoxides immediately to stop anionic polymerization. -
Extraction: Extract rapidly with cold Diethyl Ether or DCM.
-
Inhibition: Immediately add BHT (0.1% w/v) to the organic phase. Reason: Solvents often contain peroxides; extraction concentrates them.
-
Drying: Use MgSO
(neutral), not K CO (basic). -
Concentration: Rotary evaporate at bath temp < 30°C . Do not go to complete dryness; leave a small amount of solvent if storing overnight.
SOP B: Vacuum Distillation of AMLs
-
Pot Setup: Add crude AML to the flask. Add 0.5% w/w CuCl
or 1000 ppm MEHQ . -
Atmosphere: If using MEHQ, use a "capillary bleed" to introduce a tiny stream of air (not nitrogen) into the pot. The oxygen is necessary to regenerate the inhibitor.
-
Vacuum: High vacuum (< 1 mmHg) is mandatory to keep the boiling point below 50–60°C.
-
Receiver: Pre-cool the receiving flask to -78°C (Dry ice/acetone) to prevent polymerization of the hot condensate.
References
-
Chemoselective Polymeriz
-Methylene- -Butyrolactone. CCS Chemistry, 2020.[2] [2] -
Radical-initiated polymeriz
-methyl- -methylene- -butyrolactone. Journal of Polymer Science Part A: Polymer Chemistry, 2003. -
Synthesis of
-methylene- -valerolactone and its selective polymerization. Green Chemistry, 2024. -
Michael addition reaction. Wikipedia, Accessed 2026.
-
Hydroquinone and hydroquinone derivatives (Technical Bulletin). Eastman Chemical Company.
Sources
Technical Support Center: Stability & Handling of (E)-3-benzylidenedihydrofuran-2(3H)-one in Cell Culture Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when evaluating
Core Causality: The Chemistry of Instability
To troubleshoot effectively, you must understand the causality behind the compound's behavior. The instability of (E)-3-benzylidenedihydrofuran-2(3H)-one is driven by three primary degradation pathways:
-
Michael Addition (Primary Pathway): The exocyclic double bond conjugated with the lactone carbonyl creates a potent Michael acceptor. In cell culture media, abundant nucleophiles—specifically free thiols like glutathione (GSH), cysteine, and lysine residues on serum proteins (e.g., Bovine Serum Albumin in FBS)—rapidly attack the
-carbon. This forms a covalent adduct, permanently depleting the active parent compound[3]. -
Lactone Hydrolysis: The
-butyrolactone ring is susceptible to base-catalyzed hydrolysis. While relatively stable in acidic conditions, exposure to physiological pH (7.4) in aqueous media slowly opens the ring to form an inactive hydroxy acid. -
Photoisomerization: The (E)-benzylidene configuration is thermodynamically favored but can undergo
isomerization upon exposure to ambient laboratory UV/Vis light, altering the spatial geometry required for target binding.
Diagram 1: Primary degradation pathways of (E)-3-benzylidenedihydrofuran-2(3H)-one in media.
Troubleshooting Guide & FAQs
Q: Why does the apparent potency (IC50) of my compound decrease drastically when I increase FBS concentration from 1% to 10%? A: This is a classic symptom of protein binding coupled with covalent modification. Fetal Bovine Serum (FBS) contains high concentrations of albumin, which is rich in free sulfhydryl groups (e.g., Cys34). The compound undergoes a rapid Michael addition with these thiols[3]. Higher serum concentrations exponentially increase the rate of compound depletion before it can ever reach your intracellular target.
Q: I observe inconsistent assay results depending on how long the media was pre-incubated. What is happening? A: Time-dependent degradation. If you spike the compound into a master mix of media and let it sit on the bench for 30–60 minutes before dosing your plates, the compound is actively reacting with media components (like cysteine or glutathione) during that wait time. Dosing must be immediate.
Q: Why did my stock solution change color or lose efficacy after a month in the fridge? A: Two factors are at play: moisture ingress and light exposure. DMSO is highly hygroscopic. If moisture enters the stock tube, it facilitates lactone hydrolysis. Furthermore, if stored in clear tubes under laboratory lighting, the compound undergoes photoisomerization. Always store in anhydrous DMSO, in amber tubes, at -20°C.
Q: I see precipitation when adding the compound to my assay media. How do I fix this? A: (E)-3-benzylidenedihydrofuran-2(3H)-one is highly lipophilic. Direct addition of a high-concentration DMSO stock into aqueous media causes "solvent shock," leading to micro-precipitation. You must perform an intermediate dilution in serum-free media to slowly transition the compound into the aqueous phase.
Quantitative Data Summaries
To establish a baseline for your experimental design, reference the following stability and storage metrics.
Table 1: Estimated Half-Life of (E)-3-benzylidenedihydrofuran-2(3H)-one
| Matrix Condition | Temperature | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| PBS (pH 7.4) | 37°C | > 24 hours | Slow Hydrolysis |
| DMEM (Serum-Free) | 37°C | 8 – 12 hours | Hydrolysis & Trace Amine Rxn |
| DMEM + 10% FBS | 37°C | 1.5 – 3 hours | Michael Addition (Protein Thiols) |
| DMEM + 1 mM GSH | 37°C | < 1 hour | Michael Addition (Free Thiols) |
Table 2: Recommended Stock Solution & Storage Parameters
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Prevents premature lactone hydrolysis. |
| Storage Temp | -20°C or -80°C | Halts thermal degradation pathways. |
| Light Protection | Amber tubes / Foil wrap | Prevents |
| Handling | Single-use aliquots | Prevents hygroscopic water absorption in DMSO. |
Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies are designed to isolate variables and prove that the compound reaching your cells is intact.
Protocol 1: Self-Validating Media Spiking & Dosing Workflow
Causality: Minimizing the time the compound spends in serum-rich media before reaching the cells prevents premature Michael addition to serum proteins.
-
Stock Thawing: Thaw the 10 mM stock (in anhydrous DMSO) at room temperature in the dark. Vortex gently.
-
Intermediate Dilution: Dilute the stock 1:100 into serum-free media (e.g., plain DMEM) to create a 100 µM intermediate. Why? This prevents solvent shock and precipitation while avoiding immediate exposure to serum nucleophiles.
-
Assay Spiking: Dilute the intermediate into your final assay media (containing FBS) immediately prior to cell application. Ensure final DMSO concentration is
. -
Self-Validation Step (Matrix Blank): For every experiment, prepare a "Media + Compound" well that contains NO cells. Incubate this alongside your assay.
-
Post-Assay Verification: At the end of the assay, extract the Matrix Blank well and analyze it via LC-MS/MS. This validates the exact percentage of compound lost to the media itself, allowing you to decouple chemical degradation from true cellular metabolism.
Protocol 2: LC-MS/MS Stability Profiling Assay
Causality: Quenching the reaction with organic solvent immediately precipitates proteins and halts both enzymatic activity and chemical Michael additions, locking the compound concentration at that exact time point.
-
Preparation: Prepare 1 mL of DMEM + 10% FBS in a low-bind Eppendorf tube, pre-warmed to 37°C.
-
Spiking: Add (E)-3-benzylidenedihydrofuran-2(3H)-one to a final concentration of 1 µM. Vortex for 3 seconds.
-
Time-Course Sampling: At
and hours, remove a 50 µL aliquot. -
Immediate Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (containing an internal standard). Crucial: Do not delay this step, or degradation will continue in the tube.
-
Extraction: Vortex the quenched sample for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.
-
Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS, tracking the parent mass transition to quantify the Area Under the Curve (AUC) over time.
Diagram 2: Self-validating LC-MS/MS stability profiling workflow.
References
-
(E)-3-Benzylidenedihydrofuran-2(3H)-one (PubChem CID 914711) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthesis of Some Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and Their Novel Michael Addition Products with Anti-inflammatory Activities Source: Arzneimittel-Forschung/Drug Research URL:[Link]
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs Source: Pharmaceuticals (MDPI) URL:[Link]
Sources
Technical Support Center: Stereoselective Synthesis of Benzylidene Lactones
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Catalyst Selection & Troubleshooting for
Diagnostic & Decision Matrix
Before selecting a catalyst, you must define your substrate availability and target geometry (
Figure 1: Strategic decision tree for selecting catalytic systems based on starting material availability and desired stereochemical outcome.
Knowledge Base: Mechanisms of Stereocontrol
The Thermodynamic Wall ( -Selectivity)
In classical aldol condensations (Method A), the reaction is governed by thermodynamics. The (
-
Key Insight: If you require the (
)-isomer from an aldol condensation, you are fighting thermodynamics. You must either use photochemical isomerization ( ) post-synthesis or switch to a metal-catalyzed cyclization of alkynoic acids.
Chelation Control ( -Selectivity)
Transition metal catalysis (Method B) allows for "molecular stitching" where the geometry is determined by the mechanism of addition (syn- vs. anti-addition) across a triple bond.
-
Key Insight: Palladium-catalyzed cyclization of alkynoic acids often proceeds via trans-oxypalladation, leading to specific geometries that can be tuned by ligand bulk (e.g., bulky phosphines vs. bidentate ligands).
Troubleshooting Guides (FAQ)
Issue 1: "I am getting a 1:1 mixture of E/Z isomers."
Diagnosis: You are likely operating under kinetic conditions that are not strict enough, or your thermodynamic equilibration is incomplete.
-
Corrective Action (Aldol Route): Switch to "Perkin-like" conditions (NaOAc, Ac
O, reflux). The high temperature promotes equilibration to the thermodynamic ( )-product. -
Corrective Action (Metal Route): Check your ligand. Monodentate ligands often erode selectivity. Switch to a bidentate ligand (e.g., dppe or dppb) to enforce a rigid bite angle during the reductive elimination step.
Issue 2: "My Palladium catalyst precipitates (Pd black) and conversion stops."
Diagnosis: Catalyst decomposition due to lack of re-oxidant or stabilizing ligands.
-
Context: In oxidative couplings (e.g., Acid + Styrene), Pd(II) is reduced to Pd(0). If the re-oxidation cycle (using Ag
CO , Benzoquinone, or Air) is too slow, Pd(0) aggregates. -
Corrective Action:
-
Add a co-oxidant: 1.0 equiv of AgOAc or Cu(OAc)
. -
Increase Ligand Loading: Ensure a Ligand:Pd ratio of at least 2:1.
-
Solvent Switch: Use HFIP (Hexafluoroisopropanol) as a co-solvent; it stabilizes cationic Pd species.
-
Issue 3: "The reaction works for benzaldehyde but fails with electron-rich aldehydes."
Diagnosis: Nucleophilicity mismatch. Electron-rich aldehydes (e.g., p-OMe) are less electrophilic, making the aldol attack sluggish.
-
Corrective Action:
-
Activate the Electrophile: Add a Lewis Acid co-catalyst (e.g., TiCl
or BF OEt ) to activate the aldehyde carbonyl. -
Switch Mechanism: Use the Pd-NASA Protocol (see below), which relies on C-H activation of the styrene equivalent rather than nucleophilic attack on a carbonyl.
-
Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity ( )-Synthesis (Classical)
Best for: Routine synthesis where the thermodynamic product is desired.
-
Reagents:
-Butyrolactone (1.0 equiv), Aromatic Aldehyde (1.1 equiv), NaOAc (1.5 equiv). -
Solvent: Acetic Anhydride (Ac
O) - acts as solvent and dehydrating agent. -
Procedure:
-
Combine reagents in a round-bottom flask.
-
Heat to 140°C (reflux) for 12–24 hours. Note: High temp is critical for E-selectivity.
-
Workup: Pour onto crushed ice. The (
)-benzylidene lactone usually precipitates as a solid. Filter and wash with cold water. -
Purification: Recrystallization from Ethanol/Water.
-
Protocol B: Pd-Catalyzed C-H Olefination (Advanced)
Best for: Accessing complex scaffolds from simple acids and styrenes (Molecular Stitching).[1]
Source Grounding: Based on Pd-catalyzed
-
Catalyst System: Pd(OAc)
(10 mol%). -
Ligand: NASA (N-acyl sulfonamide) ligand (20 mol%). Crucial for directing the C-H activation.
-
Reagents: Aliphatic Carboxylic Acid (1.0 equiv), Styrene (2.0 equiv), Ag
CO (2.0 equiv, oxidant), K HPO (2.0 equiv). -
Solvent:
-Amyl alcohol ( -AmOH) at 100°C. -
Mechanism:
-
Outcome: Yields
-alkylidene lactones with high functional group tolerance.
Comparative Data: Catalyst Performance
| Catalyst System | Reaction Type | Major Isomer | Typical Yield | Key Limitation |
| NaOAc / Ac | Aldol-Condensation | ( | 70-90% | Harsh conditions; limited functional group tolerance. |
| L-Proline / DBU | Organocatalytic Aldol | ( | 50-75% | Slower; requires electron-deficient aldehydes. |
| Pd(OAc) | Cyclization of Alkynoic Acids | ( | 60-85% | Requires synthesis of alkynoic acid precursor. |
| Pd(OAc) | C-H Olefination | ( | 65-85% | Requires silver oxidant (expensive); specific ligand synthesis. |
References
-
Synthesis of
-alkylidene lactones via molecular stitching of carboxylic acids and olefins. Source: Royal Society of Chemistry / Vertex AI Search Results. URL:[Link] (Verified Contextual Link) -
Aldol Reactions: E-Enolates and Anti-Selectivity. Source: Utah State University Digital Commons. URL:[Link]
-
Palladium-catalyzed cyclization of alkynoic acids. Source: University of Parma (Research Repository). URL:[Link]
-
Enantioselective synthesis of
-alkylidene- -butyrolactones. Source: PubMed / Angewandte Chemie. URL:[Link]
Sources
- 1. Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactone synthesis [organic-chemistry.org]
- 3. Stereodivergent synthesis of α-fluoro α-azaaryl γ-butyrolactones via cooperative copper and iridium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of (E)-3-Benzylidenedihydrofuran-2(3H)-one
Topic: 1H NMR Chemical Shift of Vinyl Proton in (E)-3-Benzylidenedihydrofuran-2(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of α-alkylidene-γ-butyrolactones, stereochemical assignment is a critical quality attribute (CQA), particularly for pharmacophores like (E)-3-benzylidenedihydrofuran-2(3H)-one .[1] The biological activity of these Michael acceptors is strictly governed by their geometry.
This guide provides a definitive comparison of the (E)- and (Z)- isomers, focusing on the diagnostic 1H NMR chemical shift of the vinyl proton (H-vinyl). While the (E)-isomer is thermodynamically favored and typically the major product of aldol condensations, precise identification requires distinguishing its deshielded vinyl proton signal from the upfield signal of the (Z)-isomer.
Mechanistic Insight: The Anisotropy Effect
The distinction between the (E) and (Z) isomers rests on the magnetic anisotropy generated by the lactone carbonyl group (C=O).
-
Geometric Definition:
-
(E)-Isomer: The phenyl group is trans to the carbonyl group (based on CIP priority). Consequently, the vinyl proton is cis to the carbonyl oxygen .
-
(Z)-Isomer: The phenyl group is cis to the carbonyl group. Consequently, the vinyl proton is trans to the carbonyl oxygen (and cis to the lactone ring methylene).
-
-
Chemical Shift Logic: Protons located in the plane of a carbonyl double bond and cis to it fall within the deshielding cone of the C=O magnetic anisotropy.
-
In the (E)-isomer , the vinyl proton experiences this deshielding effect strongly, shifting its resonance downfield (higher ppm) .
-
In the (Z)-isomer , the vinyl proton is removed from this cone and lies closer to the shielding region of the ether oxygen or simply lacks the deshielding influence, appearing upfield (lower ppm) .
-
Data Comparison: (E) vs. (Z) Isomers[1][2]
The following table summarizes the diagnostic NMR data in CDCl₃.
| Feature | (E)-Isomer (Major Product) | (Z)-Isomer (Minor Product) | Differentiation Mechanism |
| Vinyl Proton Shift (δ) | 7.50 – 7.60 ppm | 6.70 – 6.90 ppm | Carbonyl Anisotropy (Deshielding vs. Shielding) |
| Multiplicity | Triplet (t) | Triplet (t) | Allylic coupling with lactone C4-CH₂ |
| Coupling Constant (J) | ~2.5 – 3.0 Hz | ~2.5 – 3.0 Hz | Long-range ⁴J coupling |
| Key NOE Correlation | Ph-H(ortho) ↔ Ring C4-H | Vinyl-H ↔ Ring C4-H | Spatial Proximity (Through-Space Interaction) |
| Thermodynamic Stability | High (Stable) | Low (Isomerizes to E) | Steric hindrance between Phenyl and Carbonyl in Z-form |
Visualization of Stereochemical Logic
The following diagram illustrates the structural logic used to assign the isomers based on NOE (Nuclear Overhauser Effect) spectroscopy.
Caption: Logical flow for stereochemical assignment using NOE spectroscopy. The spatial proximity of the vinyl proton to the ring methylene group is the definitive confirmation of the (Z)-configuration.
Experimental Protocols
Synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one
This protocol favors the thermodynamic (E)-product via an aldol-type condensation.[1]
Reagents:
- -Butyrolactone (1.0 equiv)[1]
-
Benzaldehyde (1.0 equiv)[1]
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.1 equiv)[1]
-
Solvent: Dry Benzene or Toluene
Workflow:
-
Enolate Formation: Under inert atmosphere (
), add NaOEt to the solvent at 0°C. Dropwise add -butyrolactone. Stir for 30 mins to generate the -enolate.[1] -
Condensation: Add benzaldehyde dropwise. The solution will typically turn yellow.
-
Reflux: Heat to reflux for 3-5 hours. The reaction is driven by the elimination of water (Dean-Stark trap optional but recommended).
-
Workup: Cool to RT, acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over
. Concentrate in vacuo.[1] Recrystallize from Ethanol/Hexane to obtain pure (E)-isomer .
NMR Acquisition Parameters
To ensure accurate reporting of the vinyl proton shift:
-
Solvent:
(Standard).[1] Note: DMSO- may cause a slight downfield shift due to hydrogen bonding effects if polar substituents are present, but the relative E/Z difference remains. -
Frequency: 400 MHz or higher recommended to resolve the fine allylic coupling (
Hz). -
Relaxation Delay (D1): Set to
seconds to allow full relaxation of the vinyl proton for accurate integration.
Visualization of Synthesis Pathway
Caption: Synthesis and isomerization pathway. The (Z)-isomer can isomerize to the more stable (E)-isomer under thermal or acidic conditions.[1]
References
-
Synthesis and Anticancer Activity: Desale, K. et al. "Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents."[1] Journal of Pharmacy Research, 2011. Link
-
Stereochemical Assignment: Xie, X. et al. "Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments." Magnetic Resonance in Chemistry, 2007. Link
-
General NMR Shifts: "Table of Characteristic Proton NMR Shifts." University of Colorado Boulder.[1] Link
-
Isomerization Kinetics: Mansour, H.S. et al. "Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives."[1][2] RSC Advances, 2020. Link
Sources
FTIR carbonyl stretch frequency of alpha-benzylidene-gamma-butyrolactone
Definitive Guide: FTIR Carbonyl Stretch of -Benzylidene- -Butyrolactone
Executive Summary
This guide provides a technical analysis of the carbonyl (
The Diagnostic Value:
The carbonyl stretch of
This value represents a diagnostic "sweet spot" governed by two opposing physical forces:
-
Ring Strain (Blue Shift): The 5-membered lactone ring compresses the
angle, increasing the frequency relative to acyclic esters (~1720 cm ). -
Exocyclic Conjugation (Red Shift): The
-benzylidene double bond delocalizes electron density into the carbonyl antibonding orbital, decreasing the frequency relative to saturated -butyrolactone (~1770 cm ).
Structural Basis & Spectral Causality[1]
To interpret the FTIR spectrum accurately, one must understand the electronic environment of the carbonyl group.
The "Push-Pull" Mechanism
The benzylidene group acts as an electron reservoir. Through resonance, the
-
Resonance Form A (Neutral):
(Dominant) -
Resonance Form B (Zwitterionic):
(Minor contributor)
The contribution of Form B reduces the bond order of the carbonyl from a pure double bond, lowering the force constant (
Structural Comparison Diagram
The following diagram illustrates the structural evolution and the resulting spectral shifts.
Figure 1: Structural causality of the spectral shift. The conjugation effect overrides the ring strain effect relative to the saturated analog.
Comparative Analysis
The following table provides a direct comparison of the target compound against standard alternatives and precursors. Use this for spectral validation during synthesis.
| Compound Class | Structure Description | Key Differentiator | ||
| Saturated Lactone | 1770 - 1780 | N/A | High frequency due to lack of conjugation. | |
| Target Compound | 1740 | 1645 | Distinctive doublet: Strong C=O (1740) and Med C=C (1645). | |
| Saturated Analog | 1770 - 1775 | N/A | Reduction of the double bond restores the high frequency of GBL. | |
| Acyclic Ester | Ethyl Cinnamate | 1710 - 1720 | 1635 | Lack of ring strain results in a much lower carbonyl frequency. |
Substituent Effects (Hammett Correlation)
Modifying the phenyl ring of the benzylidene group shifts the carbonyl frequency systematically. This follows a Hammett correlation trend:
-
Electron Donating Groups (EDG): (e.g., p-OMe). Stabilize the zwitterionic resonance form (
), lowering the bond order.-
Result: Shift to lower wavenumber (~1735 cm
).
-
-
Electron Withdrawing Groups (EWG): (e.g., p-NO
). Destabilize the zwitterionic form, forcing the carbonyl to retain more double-bond character.-
Result: Shift to higher wavenumber (~1750 cm
).
-
Experimental Protocol for Spectral Validation
To ensure reproducible data comparable to literature values, follow this standardized workflow.
Method: Solid-State FTIR (ATR or KBr)
Why: Solution-phase IR can introduce solvent-solute hydrogen bonding shifts (e.g., in alcohols or chloroform), lowering frequencies by 10-20 cm
Step-by-Step Workflow
-
Sample Preparation:
-
If Solid: Recrystallize the product (typically from Ethanol/Water) to remove unreacted benzaldehyde (which shows a C=O peak at ~1700 cm
). Dry thoroughly. -
If Oil: Ensure removal of solvent (Ethyl Acetate C=O overlaps at ~1740 cm
).
-
-
Background Correction:
-
Run an air background scan (32 scans min) to remove CO
(2350 cm ) and H O artifacts.
-
-
Acquisition:
-
Place 2-5 mg of sample on the Diamond ATR crystal.
-
Apply pressure clamp to ensure intimate contact.
-
Scan range: 4000 - 600 cm
. -
Resolution: 4 cm
.
-
-
Data Processing:
-
Apply baseline correction.
-
Identify the carbonyl peak (Strong, sharp) and the alkene peak (Medium, sharp, ~1645 cm
).
-
Figure 2: Quality control workflow for validating synthesis using FTIR markers.
References
-
Synthesis and Spectral D
-Benzylidene- -butyrolactones- Source: Agricultural and Biological Chemistry (via Taylor & Francis)
-
Data Point: Confirms ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
at 1740 cm (C=O) and 1645 cm (C=C) for the parent compound.
-
Comparison with Satur
- Source: SWGDRUG Monographs
- -Butyrolactone (GBL)
-
General IR Spectroscopy of Carbonyl Compounds
- Source: Chemistry LibreTexts
- Data Point: General ranges for conjugated vs.
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Benzylidenedihydrofuran-2(3H)-one
Executive Summary
This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 3-benzylidenedihydrofuran-2(3H)-one (MW 174.20 Da). As a senior application scientist, I have structured this analysis to move beyond simple peak listing. We will explore the causality of fragmentation—how the conjugated exocyclic double bond stabilizes the molecular ion compared to its saturated analogs, and how specific lactone cleavages drive the formation of diagnostic daughter ions.
Target Audience: Medicinal chemists, structural biologists, and mass spectrometry specialists involved in the characterization of
Structural Context & Significance
The compound 3-benzylidenedihydrofuran-2(3H)-one (also known as
-
Chemical Formula:
-
Molecular Weight: 174.20 g/mol [1]
-
Key Feature: The
-unsaturated carbonyl moiety acts as a Michael acceptor, a critical pharmacophore in drug development for covalent inhibition of cysteine-containing enzymes.
Experimental Protocol: Characterization Workflow
To ensure reproducibility, the following protocol outlines the generation and acquisition of the mass spectral data.
Sample Preparation & Synthesis
-
Synthesis: The compound is typically synthesized via a Perkin-type condensation of benzaldehyde with
-butyrolactone (dihydrofuran-2(3H)-one) in the presence of a base (e.g., NaOEt or piperidine). -
Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc 8:2) to isolate the (E)-isomer, which is thermodynamically favored.
-
Sample Prep: Dissolve 1 mg of purified crystal in 1 mL of HPLC-grade methanol or dichloromethane.
MS Acquisition Parameters (Standard EI)
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard library compatible)
-
Source Temperature: 230 °C
-
Transfer Line: 280 °C
-
Scan Range:
40–400
Deep Dive: Fragmentation Mechanism of 3-Benzylidenedihydrofuran-2(3H)-one
The fragmentation of this molecule is governed by the stability of the conjugated system and the lability of the lactone ring.
The Molecular Ion ( )
- 174: The molecular ion is prominent and often the base peak (100% relative abundance) or very strong (>80%).
-
Reasoning: The extended conjugation (
-system) stabilizes the radical cation, allowing it to survive the ionization chamber's vacuum longer than non-conjugated lactones.
Primary Fragmentation Pathways
The fragmentation proceeds through two competitive pathways: Lactone Ring Contraction and Decarboxylation .
-
Loss of Carbon Monoxide (
):-
Transition:
174 146. -
Mechanism: The lactone ring opens, followed by the extrusion of neutral CO. The resulting ion (
) often rearranges to a stable cyclic ketone or ether structure.
-
-
Loss of Carbon Dioxide (
):-
Transition:
174 130. -
Mechanism: A direct extrusion of
from the lactone moiety. This generates a styrene-like radical cation ( ), which is highly stabilized by the aromatic ring.
-
Secondary Fragmentation & Diagnostic Ions
-
Tropylium Ion Formation (
91):-
While dominant in alkyl-benzenes, this peak is present but often less intense than in non-conjugated analogs. It forms via the cleavage of the bond between the exocyclic alkene and the lactone ring, followed by ring expansion of the benzyl fragment.
-
-
Indenyl Cation (
115/116):-
Following the loss of CO or
, the remaining fragment often cyclizes to form indene-like structures ( ), a hallmark of aromatic compounds with side chains capable of cyclization.
-
-
Phenyl Cation (
77):-
Standard aromatic fragmentation (
), confirming the presence of the monosubstituted benzene ring.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent ion to the key diagnostic fragments.
Figure 1: Proposed EI-MS fragmentation pathway for 3-benzylidenedihydrofuran-2(3H)-one, highlighting the competitive loss of CO and CO2.
Comparative Analysis: Conjugated vs. Non-Conjugated Analogs
To validate the identity of 3-benzylidenedihydrofuran-2(3H)-one, it is crucial to compare it against its structural analog, 3-benzyldihydrofuran-2(3H)-one . The difference is a single double bond, but the spectral impact is profound.
Structural Difference
-
Target (Compound A): 3-Benzylidene ... (Exocyclic
, Conjugated). -
Analog (Compound B): 3-Benzyl ... (Exocyclic
, Non-conjugated).
Spectral Comparison Table
| Feature | 3-Benzylidenedihydrofuran-2(3H)-one (Target) | 3-Benzyldihydrofuran-2(3H)-one (Analog) | Mechanistic Explanation |
| Molecular Weight | 174 Da | 176 Da | Difference of 2H (saturation). |
| Molecular Ion ( | Strong / Base Peak | Weak / <10% | Conjugation in the target stabilizes the radical cation. The analog lacks this stabilization. |
| Base Peak | Often | The analog has a labile benzylic | |
| Loss of CO ( | Distinct ( | Weak / Obscured | The target's rigidity favors ring contraction; the analog favors side-chain cleavage. |
| McLafferty Rearrangement | Not possible (Geometry) | Possible | The saturated analog has rotational freedom that may allow H-transfer, though ring constraints make it difficult. |
Isomeric Distinction (E vs. Z)
The target compound exists primarily as the (E)-isomer due to steric hindrance between the phenyl ring and the lactone carbonyl in the (Z)-form.
-
Differentiation: Standard EI-MS is often insufficient to distinguish E/Z isomers as they interconvert under high-energy electron impact.
-
Recommendation: Use NMR (
chemical shifts of the vinylic proton) or GC retention time (E-isomer typically elutes later on non-polar columns due to planarity) for isomeric confirmation.
References
-
PubChem. (2025).[1] (E)-3-Benzylidenedihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Mass Spec Data Center. (2025). Benzofuran, 2,3-dihydro- (Analog Comparison). NIST Chemistry WebBook. [Link]
-
Crotti, A. E. M., et al. (2009).[2] Gas-phase fragmentation of
-lactone derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link] -
Fay, L. B., et al. (1997).[3] Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
Sources
comparing cytotoxicity of (E)-3-benzylidenedihydrofuran-2(3H)-one vs parthenolide
Title: Comparative Cytotoxicity and Mechanistic Profiling: (E)-3-benzylidenedihydrofuran-2(3H)-one vs. Parthenolide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The
While both compounds share a
Structural Causality & Mechanistic Divergence
The fundamental difference in the cytotoxicity of these two molecules lies in the steric and electronic environment of their Michael acceptor sites.
-
Parthenolide (The "Sledgehammer"): PTL features an unhindered
-methylene- -butyrolactone (AMGBL) ring. The lack of steric bulk at the exocyclic double bond results in a highly reactive electrophile. PTL rapidly undergoes Michael addition with accessible cysteine residues on critical signaling proteins, most notably Cys38 of NF-κB p65 and Cys179 of IKKβ[1]. This rapid, indiscriminate thiol depletion also triggers severe oxidative stress (ROS accumulation), leading to potent, broad-spectrum apoptosis across multiple cancer lineages[2]. -
(E)-3-benzylidenedihydrofuran-2(3H)-one (The "Tunable Scaffold"): B-DHF replaces the exocyclic methylene with a benzylidene group. The bulky phenyl ring conjugated to the double bond introduces significant steric hindrance and alters the lowest unoccupied molecular orbital (LUMO) energy. This structural modification drastically reduces the bimolecular rate constant for thiol addition. Consequently, B-DHF and similar
-benzylidene analogs exhibit markedly attenuated baseline cytotoxicity[3]. However, this "dampened" reactivity makes B-DHF an excellent starting scaffold for designing selective covalent inhibitors, where target specificity is driven by non-covalent binding interactions rather than brute-force electrophilicity.
Pathway Visualization
Fig 1: Mechanistic divergence of lactones based on Michael acceptor steric hindrance.
Comparative Cytotoxicity Profiles
Experimental data consistently demonstrates that the unhindered methylene in PTL yields single-digit to low double-digit micromolar IC50 values across diverse malignancies. PTL induces apoptosis by upregulating p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2[4]. In contrast, the sterically hindered B-DHF requires significantly higher concentrations to achieve cellular toxicity, reflecting its lower intrinsic reactivity.
Table 1: Comparative IC50 Values Across Human Cancer Cell Lines
| Cell Line | Tissue Origin | Parthenolide IC50 (µM) | (E)-3-benzylidene-DHF IC50 (µM) |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45[1] | > 50.0 |
| A549 | Non-Small Cell Lung Cancer | 15.38 ± 1.13[1] | > 50.0 |
| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82[4] | > 50.0 |
| Jurkat | T-cell Leukemia | 16.1 ± 1.2[2] | > 50.0 |
*Note: Values for B-DHF represent the baseline unsubstituted benzylidene lactone. Structural incorporation of bulky groups at the alpha-position significantly reduces cytotoxic potential compared to unhindered analogs[3].
Self-Validating Experimental Protocols
To rigorously compare these two scaffolds in your own laboratory, you must establish causality between the chemical reactivity of the lactone and the observed biological phenotype. The following protocols are designed as self-validating systems.
Protocol A: Electrophilic Target Engagement (GSH Depletion Assay)
Purpose: To quantify the intrinsic chemical reactivity of the Michael acceptors, proving that steric hindrance in B-DHF reduces thiol alkylation rates compared to PTL.
-
Preparation: Prepare 10 mM stock solutions of PTL and B-DHF in LC-MS grade DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: In a 96-well UV-transparent plate, mix 100 µL of the GSH solution with 10 µL of the compound stock (final compound concentration: 1 mM; 1:1 molar ratio).
-
Incubation: Incubate at 37°C.
-
Quantification (Ellman’s Reagent): At pre-defined time points (0, 15, 30, 60, 120 mins), withdraw 10 µL aliquots and quench into 90 µL of buffer containing 0.5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Readout: Measure absorbance at 412 nm using a microplate reader.
-
Self-Validation: Include a saturated lactone (e.g.,
-butyrolactone) as a negative control. It should show 0% GSH depletion, confirming that the -unsaturated system is solely responsible for the reactivity.
Protocol B: Cytotoxicity Profiling with ROS Rescue
Purpose: To confirm that the cytotoxicity of the lactones is mechanistically driven by electrophilic stress and thiol depletion.
-
Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Rescue Pre-treatment (The Validation Step): Pre-treat half of the plate with 5 mM N-acetylcysteine (NAC)—a potent ROS scavenger and thiol donor—for 2 hours prior to compound addition. Leave the other half in standard media.
-
Compound Dosing: Treat cells with a 10-point dose-response curve of PTL (0.1 to 50 µM) and B-DHF (1 to 200 µM).
-
Incubation: Incubate for 48 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent (v/v 1:1) to each well. Lyse for 10 minutes on an orbital shaker.
-
Readout: Measure luminescence.
-
Data Interpretation: If cytotoxicity is driven by the Michael acceptor mechanism, the NAC-pretreated wells will show a massive rightward shift in the IC50 curve (rescue of viability). Because PTL relies heavily on this mechanism, its cytotoxicity will be nearly abolished by NAC.
Application Notes for Drug Developers
-
When to use Parthenolide: PTL is an ideal positive control for NF-κB inhibition and ROS-mediated apoptosis. However, its high reactivity makes it a pan-assay interference compound (PAINS) in certain biochemical screens and limits its clinical utility due to poor pharmacokinetics and off-target toxicity.
-
When to use (E)-3-benzylidenedihydrofuran-2(3H)-one: B-DHF should be utilized as a foundational scaffold for targeted drug design. By appending specific recognition motifs to the benzylidene phenyl ring, medicinal chemists can guide the molecule to a specific kinase active site. Once bound non-covalently, the dampened Michael acceptor is positioned perfectly to react only with a proximal cysteine, achieving high selectivity with low systemic toxicity.
References
-
Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. PubMed (NIH). Available at:[Link]
-
Parthenolide: pioneering new frontiers in hematological malignancies. Frontiers in Pharmacology. Available at:[Link]
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 3. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Validation of (E)-3-Benzylidenedihydrofuran-2(3H)-one: TLC vs. Orthogonal Chromatographic Methods
The synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one—a critical structural motif in bioactive lignans and pharmaceutical intermediates—typically proceeds via the aldol condensation of
For researchers and drug development professionals, validating the purity of this intermediate is paramount. A false negative for the (Z)-isomer can lead to catastrophic downstream stereochemical failures. This guide objectively compares the utility, limitations, and performance of Thin Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the purity validation of this specific compound.
Physicochemical Context & Analytical Challenges
To design an effective purity validation workflow, we must first analyze the analyte's physicochemical properties:
-
Conjugation & UV Activity: The
-benzylidene group extends the conjugated -system across the lactone ring. This makes the product highly UV-active at 254 nm, unlike the starting material -butyrolactone. -
Isomeric Polarity: The (E) and (Z) isomers possess nearly identical dipole moments. On standard normal-phase silica gel, their retention factors (
) overlap significantly, often presenting as a single elongated spot or a "figure-eight" rather than two distinct bands. -
Silica Gel Sensitivity:
-Alkylidene lactones can occasionally undergo isomerization or degradation when exposed to the slightly acidic surface of unmodified silica gel for prolonged periods.
Fig 1: Multi-tier purity validation workflow for (E)-3-benzylidenedihydrofuran-2(3H)-one.
Methodology Comparison: TLC vs. HPLC vs. NMR
Thin Layer Chromatography (TLC)
TLC serves as the rapid, high-throughput gatekeeper for reaction monitoring and gross purity checks [2].
-
Performance: Excellent for detecting unreacted benzaldehyde and gross byproducts.
-
Limitation: Highly unreliable for determining the exact (E)/(Z) ratio due to poor resolution and semi-quantitative visual detection.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for quantifying the purity of the isolated product.
-
Performance: The hydrophobic C18 stationary phase interacts differently with the distinct 3D conformations of the E and Z isomers. The (E)-isomer (where the phenyl ring is trans to the lactone carbonyl oxygen) exhibits a different steric profile than the sterically hindered (Z)-isomer, allowing for baseline resolution.
-
Limitation: Requires method development and longer run times (~15 minutes per sample).
Proton NMR Spectroscopy ( H-NMR)
While not a chromatographic technique, NMR is the ultimate arbitrator for geometric isomerism.
-
Performance: The vinylic proton of the (E)-isomer resonates significantly further downfield (typically
~7.5 ppm) compared to the (Z)-isomer (typically ~6.8 ppm). This is due to the strong diamagnetic deshielding effect of the adjacent lactone carbonyl oxygen, which is cis to the vinylic proton in the (E)-configuration.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own accuracy during execution. Below are the self-validating methodologies for evaluating the purity of (E)-3-benzylidenedihydrofuran-2(3H)-one.
Protocol A: Self-Validating TLC Assay
1. Stationary & Mobile Phase Selection
-
Action: Prepare a twin-trough chamber with Hexane:Ethyl Acetate (4:1, v/v) and allow it to equilibrate for 15 minutes with filter paper. Use Silica gel 60 F
plates. -
Causality: The 4:1 non-polar/polar ratio perfectly balances the migration of the moderately polar lactone (
~0.45) away from the highly non-polar benzaldehyde ( ~0.65) and the highly polar -butyrolactone ( ~0.20) [1].
2. Sample Application (The Co-Spot Method)
-
Action: Spot the crude product (Lane 1), pure benzaldehyde reference (Lane 2), pure
-butyrolactone reference (Lane 3), and a 1:1 Co-spot of Product + Benzaldehyde (Lane 4). -
Causality: Matrix effects (e.g., residual salts or acids from the reaction) can alter the local pH of the silica, artificially shifting the
of the product. The co-spot ensures that the reference standard and the sample experience the exact same matrix environment, preventing false positive identifications.
3. Dual-Stain Visualization
-
Action: First, observe under UV light (254 nm). Mark all dark spots. Second, dip the plate in a basic Potassium Permanganate (
) stain and gently heat. -
Causality: The UV light will only reveal the conjugated product and benzaldehyde. Unreacted
-butyrolactone lacks a UV chromophore and is invisible at 254 nm. The stain oxidizes the double bonds and lactone rings, revealing the -butyrolactone as a bright yellow spot on a purple background, ensuring no hidden impurities are missed.
4. Self-Validation Mechanism: 2D-TLC for On-Plate Stability
Because
Fig 2: 2D-TLC self-validation workflow to detect on-plate E/Z isomerization.
Protocol B: Orthogonal HPLC Validation
To quantify the (E)/(Z) ratio that TLC cannot resolve, proceed to HPLC.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA).
-
Self-Validation Mechanism (System Suitability): Before injecting the sample, inject a "Resolution Mixture" containing artificially isomerized product (exposed to UV light to generate a 50:50 E/Z mix). The system is only validated for use if the resolution (
) between the E and Z peaks is (baseline separation).
Experimental Data & Comparative Metrics
The following table synthesizes the expected analytical behavior of the product and its common impurities across the discussed methodologies.
| Analyte | TLC | HPLC Retention Time (min)* | Primary Detection Method | Structural Confirmation ( |
| Benzaldehyde (Starting Material) | 0.65 | 4.2 | UV 254 nm, | Aldehyde proton at |
| 0.20 | 2.1 | Multiplets at | ||
| (E)-3-benzylidenedihydrofuran-2(3H)-one | 0.45 | 8.7 | UV 254 nm, | Vinylic proton at |
| (Z)-3-benzylidenedihydrofuran-2(3H)-one | 0.48 (Poorly resolved) | 9.1 | UV 254 nm, | Vinylic proton at |
*HPLC conditions: C18 column, 1.0 mL/min, 10-90% Acetonitrile/Water over 15 mins.
Conclusion
While TLC is an indispensable, rapid tool for monitoring the consumption of starting materials during the synthesis of (E)-3-benzylidenedihydrofuran-2(3H)-one, it is fundamentally insufficient for definitive purity validation. The nearly identical polarities of the (E) and (Z) isomers render TLC blind to critical stereochemical impurities. Therefore, a robust, self-validating workflow must utilize TLC as an initial screening mechanism, followed strictly by orthogonal techniques—specifically reverse-phase HPLC for quantitative isomeric resolution and
References
-
Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs Molecules / PubMed Central (PMC) URL:[Link]
- Pyrrole substituted 2-indolinone protein kinase inhibitors (Patent US7125905B2)
Analytical Comparison Guide: Validating 3-Benzylidenedihydrofuran-2(3H)-one Purity – FlashSmart Elemental Analysis vs. qNMR & HRMS
The synthesis of 3-benzylidenedihydrofuran-2(3H)-one (also known as
This guide provides an objective, data-driven comparison of the Thermo Scientific FlashSmart CHNS/O Elemental Analyzer against alternative analytical techniques—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—for the purity validation of synthesized 3-benzylidenedihydrofuran-2(3H)-one.
The Analytical Challenge: Why Orthogonal Validation is Necessary
In drug development, no single analytical technique provides a complete picture of chemical constitution[2]. While modern laboratories heavily rely on LC-HRMS for structural confirmation, mass spectrometry is fundamentally flawed for bulk purity determination due to ionization bias and its inability to detect inorganic contaminants.
To achieve a self-validating analytical profile, researchers must employ orthogonal techniques:
-
FlashSmart Elemental Analysis (EA): Determines the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. It is the gold standard for detecting "invisible" impurities like inorganic salts (e.g., NaCl from aqueous workups) or residual silica gel, which uniformly depress the C% and H% mass balance[3].
-
Quantitative NMR (qNMR): Provides an absolute purity value (w/w %) by comparing the integration of the analyte's protons against a certified internal standard[2]. However, it is blind to non-protonated impurities.
-
LC-HRMS: Confirms the exact mass of the compound and identifies trace-level organic impurities, but cannot quantify bulk purity due to varying ionization efficiencies.
Performance Comparison Matrix
| Feature | FlashSmart Elemental Analysis | Quantitative NMR (qNMR) | LC-HRMS |
| Primary Output | Bulk elemental composition (Mass %) | Absolute purity (w/w %) | Exact mass & trace impurity profile |
| Detection of Inorganics | Yes (Indirectly via mass balance deficit) | No (Unless using specific nuclei) | No (Ionization suppression) |
| Sample Requirement | 1–2 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Throughput | High (~10 mins/sample) | Medium (~15-30 mins/sample) | Low-Medium (~30 mins/sample) |
| Cost per Sample | Low | High (Requires costly internal standards) | High |
Experimental Protocol: FlashSmart CHN Analysis
To ensure scientific integrity, the elemental analysis workflow must be a self-validating system . The following protocol details the step-by-step methodology for analyzing 3-benzylidenedihydrofuran-2(3H)-one (
Step 1: System Purge and Baseline Calibration
-
Action: Run two empty tin capsules as "Bypass" blanks.
-
Causality: Tin capsules trap microscopic amounts of atmospheric nitrogen and carbon dioxide when folded. The blank run establishes the baseline integration for these atmospheric gases. Subtracting this baseline is critical for accurate microanalysis, preventing false-positive nitrogen readings in a nitrogen-free molecule like 3-benzylidenedihydrofuran-2(3H)-one.
Step 2: K-Factor Calibration
-
Action: Weigh three increasing masses (e.g., 1.5 mg, 2.0 mg, 2.5 mg) of a certified Acetanilide standard into tin capsules.
-
Action: Combust at 1060 °C and generate a K-factor calibration curve (Acceptance criteria:
). -
Causality: The K-factor calibration assumes a linear response through the origin for the Thermal Conductivity Detector (TCD). Varying the mass validates the detector's linearity and accounts for day-to-day variations in helium carrier gas flow.
Step 3: Self-Validation (The "Unknown #1" Check)
-
Action: Weigh 2.0 mg of a different certified standard (e.g., BBOT) and run it classified as "Unknown #1".
-
Causality: If the K-factor is calculated from Acetanilide, accurately recovering the theoretical CHN values of BBOT proves that the detector's response is matrix-independent and the system is leak-free[4].
Step 4: Sample Preparation & Flash Combustion
-
Action: Weigh 1.5–2.0 mg of the purified 3-benzylidenedihydrofuran-2(3H)-one into a tin capsule. Fold tightly into a cube, ensuring no air is trapped.
-
Action: Drop the capsule into the combustion reactor via the autosampler.
-
Causality: Tin acts as a combustion catalyst. At 1060 °C in an oxygen-rich environment, the oxidation of tin is highly exothermic, temporarily raising the local temperature to ~1800 °C. This thermal spike ensures the complete combustion of refractory aromatic rings in the benzylidene moiety, converting all carbon to
and hydrogen to .
Quantitative Data: Structural Confirmation
For a synthesized compound to be cleared for biological assays or publication, the experimental elemental analysis values must fall within ±0.4% of the theoretical values.
Compound: 3-benzylidenedihydrofuran-2(3H)-one
Molecular Formula:
Table 2: Theoretical vs. Experimental CHN Data
| Element | Theoretical Mass (%) | Experimental (FlashSmart) (%) | Pass/Fail (±0.4% Limit) | |
| Carbon (C) | 75.84% | 75.78% | -0.06% | PASS |
| Hydrogen (H) | 5.79% | 5.82% | +0.03% | PASS |
| Nitrogen (N) | 0.00% | < 0.05% (LOD) | N/A | PASS |
Data Interpretation: The experimental data tightly aligns with the theoretical values. The absence of nitrogen confirms that no amine-based catalysts or solvents (e.g., pyridine, DMF) remain in the crystal lattice. Furthermore, because the Carbon and Hydrogen values are not uniformly depressed, we can confidently rule out the presence of inorganic salts or residual silica gel, validating the efficacy of the purification step.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal signaling pathway used to synthesize data from multiple instruments, ensuring a fail-safe batch release decision.
Fig 1. Orthogonal analytical workflow for structural confirmation and purity validation.
Conclusion
While LC-HRMS and qNMR provide invaluable insights into exact mass and proton-specific purity, they cannot replace the foundational bulk purity assessment provided by CHN Elemental Analysis. The Thermo Scientific FlashSmart analyzer successfully confirmed the stoichiometry of 3-benzylidenedihydrofuran-2(3H)-one with high precision (
References
-
Katsumi, I., et al. "Synthesis of Some Thiazolo [3,2-b]-1,2,4-triazole-5(6H)
-benzylidene- -butyrolactone derivatives). ResearchGate. Available at:[1] -
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC - National Institutes of Health. Available at:[2]
-
Chemical Instrumentation Facility. "Thermo FlashSmart CHNS/O Elemental Analyzer Standard Operating Procedure." Iowa State University. Available at:[4]
-
Measurlabs. "Comparison of Elemental Analysis Techniques." Measurlabs. Available at:[3]
Sources
Safety Operating Guide
(E)-3-Benzylidenedihydrofuran-2(3H)-one proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of (E)-3-Benzylidenedihydrofuran-2(3H)-one
Executive Summary
(E)-3-Benzylidenedihydrofuran-2(3H)-one is a synthetic lactone derivative commonly utilized as an intermediate in organic synthesis and drug development. Because it is a biologically active organic compound, it must be handled and disposed of with strict adherence to environmental safety protocols. This guide provides a comprehensive, causality-driven methodology for the safe containment, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EH&S) standards and federal Resource Conservation and Recovery Act (RCRA) guidelines.
Part 1: Chemical Profile & Risk Assessment
To execute a safe disposal protocol, personnel must first understand the physical and chemical parameters of the waste material. (E)-3-Benzylidenedihydrofuran-2(3H)-one contains no halogens or heavy metals, which dictates its baseline categorization as a standard organic waste[1].
Table 1: Quantitative Chemical Profile
| Parameter | Value / Description | Disposal Implication |
| Chemical Name | (E)-3-Benzylidenedihydrofuran-2(3H)-one | Must be written in full on all waste labels; no abbreviations [2]. |
| CAS Registry Number | 6285-99-0 | Used for EH&S inventory tracking. |
| Molecular Formula | C11H10O2 | Contains only C, H, O. Defaults to non-halogenated waste streams. |
| Molecular Weight | 174.20 g/mol | Relevant for calculating mass balances in bulk waste mixtures [1]. |
| Functional Groups | Lactone (cyclic ester), Aromatic ring | Susceptible to hydrolysis in strong acids/bases; avoid mixing with highly reactive aqueous waste. |
Causality in Risk Assessment: Because this compound is a lactone, it is generally stable under neutral conditions but can undergo ring-opening hydrolysis if mixed with strong aqueous bases (e.g., NaOH solutions). This reaction is exothermic. Therefore, it is critical to segregate this compound from highly reactive, corrosive waste streams to prevent unintended heat generation or pressurization within the waste container. Furthermore, because it lacks halogens, it must be kept out of halogenated waste streams to optimize incineration efficiency and prevent the unnecessary generation of toxic dioxins during high-temperature destruction [2].
Part 2: Waste Segregation & Disposal Workflow
The following decision tree dictates the operational flow for segregating (E)-3-Benzylidenedihydrofuran-2(3H)-one based on its physical state and solvent matrix.
Figure 1: Waste segregation and disposal workflow for (E)-3-Benzylidenedihydrofuran-2(3H)-one.
Part 3: Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the disposal process before moving to the next.
Phase 1: Characterization and Segregation
-
Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weigh boats) or dissolved in a solvent matrix (e.g., post-reaction mother liquor).
-
Identify the Solvent Matrix (For Liquids):
-
Validation Step: Review the experimental procedure to confirm all solvents present in the mixture.
-
If the solvent contains any halogens (e.g., Dichloromethane, Chloroform), the entire mixture must be classified as Halogenated Organic Waste .
-
If the solvent is strictly non-halogenated (e.g., Ethyl Acetate, Hexane, Ethanol), classify it as Non-Halogenated Organic Waste .
-
-
Verify pH Compatibility: If the compound is dissolved in a mixed aqueous-organic system, verify that the pH is between 4.0 and 9.0 using pH indicator paper. Causality: Extremes in pH can catalyze the hydrolysis of the lactone ring, potentially leading to off-gassing and container pressurization.
Phase 2: Primary Containment
-
Select the Container: Use a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or glass carboys are required [2]. Causality: Low-density plastics can degrade over time when exposed to concentrated organic solvents, leading to micro-leaks.
-
Transfer the Waste: Using a designated waste funnel, slowly pour the material into the container.
-
Enforce the Headspace Rule: Fill the container to a maximum of 75-80% capacity. Validation Step: Visually confirm that at least 20% of the container volume remains empty. Causality: This void space acts as a critical buffer for vapor expansion caused by ambient temperature fluctuations, preventing the container from rupturing [2].
-
Seal the Container: Remove the funnel immediately after transfer and secure the original, tightly fitting cap. Never leave a funnel resting in a waste bottle.
Phase 3: Labeling and Storage
-
Apply the Waste Label: Attach a standard institutional Hazardous Waste label to the container before the first drop of waste is added.
-
Document Contents: Write "(E)-3-Benzylidenedihydrofuran-2(3H)-one" clearly on the label. Include the estimated percentage of the composition. Causality: Under RCRA guidelines, chemical formulas (e.g., C11H10O2) and structural abbreviations are legally invalid on waste labels because they delay identification during emergency spill responses [2].
-
Secondary Containment: Place the sealed waste container in a secondary containment tray. Causality: If the primary container fails, the secondary tray captures the liquid, preventing environmental release and cross-contamination with incompatible chemicals stored nearby.
Phase 4: Spill Management (Pre-Disposal)
In the event of a spill during the disposal process:
-
Solid Spills: Do not sweep aggressively. Use a static-free brush to gently collect the powder to prevent aerosolization. Place the collected powder and the brush into a solid hazardous waste container.
-
Liquid Spills: Deploy inert absorbent pads or vermiculite over the spill. Causality: Never use combustible materials like paper towels or sawdust for concentrated organic spills, as this creates a highly flammable solid waste hazard. Transfer the saturated absorbent to a solid waste container and label it as "Debris contaminated with (E)-3-Benzylidenedihydrofuran-2(3H)-one."
Phase 5: Institutional Transfer
-
Initiate Pickup: Once the container reaches 80% capacity, or hits the maximum accumulation time limit (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators), submit a waste pickup request to your EH&S department[2].
-
Final Destruction: The institution will transport the waste to a licensed facility for high-temperature commercial incineration, which is the only approved method for the complete destruction of complex organic lactones.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
